molecular formula C18H16O8 B1353690 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

カタログ番号: B1353690
分子量: 360.3 g/mol
InChIキー: PMBOOVZSTMWOFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is an ether and a member of flavonoids.
This compound is a natural product found in Gardenia sootepensis, Artemisia herba-alba, and other organisms with data available.

特性

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBOOVZSTMWOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: Natural Sources, Isolation, and Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone, a subclass of flavonoids recognized for their potential therapeutic properties. As with many flavonoids, this compound is a secondary metabolite found in various plant species. Its structural characteristics, featuring multiple hydroxyl and methoxy groups, suggest a range of biological activities of interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this flavone, detailed protocols for its extraction and isolation, and an exploration of its putative signaling pathways based on current scientific literature.

Natural Sources

This compound has been identified in a select number of plant species, primarily within the Asteraceae and Rubiaceae families. The documented botanical sources are outlined below.

Data Presentation: Quantitative Analysis

While the presence of this compound has been confirmed in the following plant species, a thorough review of the available scientific literature reveals a lack of specific quantitative data (e.g., mg/g of dry weight or percentage yield) for this particular compound. The table below summarizes the natural sources and the current status of quantitative analysis.

Plant SpeciesFamilyPlant Part(s)Quantitative Data for this compound
Artemisia frigida Willd.AsteraceaeAerial PartsNot specified in the literature.
Artemisia argyi H.Lév. & VaniotAsteraceaeAerial PartsPresence confirmed, but no quantitative data available.[1]
Artemisia herba-alba AssoAsteraceaeNot specifiedPresence reported.[2]
Crossostephium chinense (L.) MakinoAsteraceaeFoliar partsPresence confirmed, but no quantitative data available.
Gardenia sootepensis Hutch.RubiaceaeApical BudsPresence reported.[2]
Gardenia philastrei Pierre ex Pit.RubiaceaeNot specifiedPresence confirmed in ethyl acetate extract.

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following protocols are generalized methodologies based on established techniques for flavonoid isolation from Artemisia species.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids

This protocol is optimized for the efficient extraction of flavonoids from Artemisia species and is a recommended first step for obtaining a flavonoid-rich crude extract.

Materials:

  • Dried and powdered aerial parts of the plant material

  • Ethanol (50-70%)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Methodology:

  • Maceration: Weigh a specific amount of the dried, powdered plant material.

  • Solvent Addition: Add the extraction solvent (e.g., 50% ethanol) at a solvent-to-sample ratio of 90 mL/g.

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a temperature of 55°C for 50 minutes.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Repeated Extraction: For exhaustive extraction, the plant residue can be subjected to a second round of ultrasonication with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

Protocol 2: Isolation and Purification by Column Chromatography

Following initial extraction, the crude extract is subjected to chromatographic techniques to isolate the target compound.

Materials:

  • Crude flavonoid extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for visualization

Methodology:

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.

    • The ethyl acetate fraction, which is expected to contain the flavonoids, is collected and dried under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate-methanol gradient.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Monitor the fractions by TLC, visualizing the spots under a UV lamp.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Chromatography (for further purification):

    • The pooled fractions can be further purified using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.

  • Crystallization:

    • Concentrate the purified fractions to induce crystallization and obtain the pure this compound.

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

G plant_material Dried, Powdered Plant Material uae Ultrasound-Assisted Extraction (50% Ethanol, 55°C, 50 min) plant_material->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc fraction_collection Fraction Collection & TLC Analysis silica_gel_cc->fraction_collection sephadex_cc Sephadex LH-20 Chromatography fraction_collection->sephadex_cc pure_compound Pure this compound sephadex_cc->pure_compound

Workflow for the extraction and purification of the target flavone.
Putative Anti-inflammatory Signaling Pathways

Direct experimental evidence for the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the well-documented activities of structurally similar polymethoxylated flavones, a putative mechanism of action can be proposed. These related compounds are known to exert anti-inflammatory effects by modulating key signaling cascades such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

G cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nucleus compound This compound (Putative) MAPK MAPK Pathway compound->MAPK PI3K_Akt PI3K/Akt Pathway compound->PI3K_Akt IKK IKK compound->IKK LPS LPS LPS->MAPK LPS->PI3K_Akt LPS->IKK NFkappaB NF-κB MAPK->NFkappaB PI3K_Akt->IKK IkappaB IκB IKK->IkappaB P NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkappaB_nuc->gene_expression Induces

Putative anti-inflammatory mechanism of the target flavone.

Conclusion

This compound is a naturally occurring flavonoid with a confirmed presence in several plant species, particularly from the Artemisia genus. While specific quantitative data for this compound remains to be elucidated, established extraction and isolation protocols provide a clear pathway for obtaining this molecule for further research. The structural similarity of this flavone to other well-studied polymethoxylated flavones suggests a strong potential for biological activity, particularly in the modulation of inflammatory signaling pathways. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to quantify its abundance in its natural sources and to definitively characterize its mechanisms of action.

References

Unveiling a Potential Therapeutic Agent: A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone from Artemisia frigida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of the polymethoxylated flavone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, from its natural source, Artemisia frigida (commonly known as prairie sagewort). This document is intended to serve as a valuable resource, consolidating available data and outlining detailed methodologies to facilitate further research and development.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites renowned for their diverse pharmacological activities. First reported in 1981 by Liu and Mabry in the journal Phytochemistry, this compound was isolated from the aerial parts of Artemisia frigida, a plant with a history of use in traditional medicine. Polymethoxylated flavones (PMFs) are of particular interest to the scientific community due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, suggesting a higher potential for therapeutic applications. While specific research on this particular flavone is limited, the broader class of PMFs has demonstrated significant anti-inflammatory, anticancer, and neuroprotective effects.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although experimentally obtained data is scarce in the available literature, the following tables summarize the known physicochemical properties and predicted spectroscopic values.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₆O₈[1]
Molecular Weight 360.31 g/mol [1]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[1]
CAS Number 78417-26-2[1]
Appearance Not specified in available literature
Solubility Soluble in methanol, ethanol, DMSOInferred from general flavonoid properties

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data Points (Predicted/Inferred)Reference
¹H NMR Data not available in searched literature.[2][3]
¹³C NMR Predicted chemical shifts are available in chemical databases.[2][3]
Mass Spectrometry (MS) Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722[4]
UV-Vis Spectroscopy Typical flavanone absorption bands are expected around 280 nm and 320 nm.[2][5]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and characterization of this compound from Artemisia frigida. It is important to note that the specific details from the original 1981 publication by Liu and Mabry were not fully available; therefore, these protocols are based on common phytochemical practices for flavonoid isolation.

Protocol 1: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Aerial parts of Artemisia frigida are collected, air-dried in the shade, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol or 80% ethanol at room temperature using maceration or a Soxhlet apparatus. Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also be employed to improve efficiency.[6]

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid-rich fraction is typically found in the ethyl acetate portion.

  • Drying: The ethyl acetate fraction is dried over anhydrous sodium sulfate and evaporated to dryness.

Protocol 2: Chromatographic Isolation
  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.[2]

  • Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Fractions are collected systematically and monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., 1% aluminum chloride in ethanol).

  • Purification: Fractions containing the target compound are pooled and may require further purification using preparative TLC or column chromatography on Sephadex LH-20 to afford pure this compound.

Protocol 3: Spectroscopic Characterization
  • UV-Vis Spectroscopy: The UV spectrum of the isolated compound is recorded in methanol. Shift reagents such as sodium methoxide, aluminum chloride, and sodium acetate can be used to confirm the presence and location of free hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to elucidate the complete structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals.[3]

Visualizing the Process and Potential Mechanisms

To better illustrate the experimental workflow and potential biological activities, the following diagrams are provided.

experimental_workflow plant_material Artemisia frigida (Aerial Parts) (Dried and Powdered) extraction Extraction (Methanol or 80% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) concentration->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (Prep. TLC or Sephadex LH-20) fraction_collection->purification pure_compound Pure this compound purification->pure_compound

Caption: A generalized workflow for the isolation of this compound.

While direct experimental evidence is lacking for this compound, the biological activities of structurally similar PMFs suggest potential modulation of key inflammatory and cancer-related signaling pathways.

signaling_pathways cluster_inflammatory Anti-inflammatory Effects cluster_cancer Anticancer Effects flavone This compound (Inferred Activity) nf_kb NF-κB Pathway flavone->nf_kb Inhibition mapk MAPK Pathway flavone->mapk Modulation pi3k_akt PI3K/Akt Pathway flavone->pi3k_akt Modulation apoptosis ↑ Apoptosis flavone->apoptosis pi3k_akt_cancer PI3K/Akt Pathway flavone->pi3k_akt_cancer Inhibition pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines mapk->pro_inflammatory_cytokines cell_proliferation ↓ Cell Proliferation pi3k_akt_cancer->cell_proliferation

References

An In-depth Technical Guide on the Biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, a polymethoxylated flavone (PMF) of significant interest for its potential pharmacological activities. Drawing upon established knowledge of flavonoid biosynthesis, this document outlines the key enzymatic steps, from the general phenylpropanoid pathway to the specific hydroxylation and O-methylation reactions that yield this highly substituted flavone. This guide provides a comprehensive overview of the enzymes involved, their kinetic properties, and detailed experimental protocols for their characterization. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex biosynthetic pathway.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 carbon skeleton. Among them, polymethoxylated flavones (PMFs) are a unique subgroup distinguished by the presence of multiple methoxy groups, which enhance their metabolic stability and bioavailability. This compound is a PMF with a substitution pattern that suggests a complex biosynthetic origin involving a series of highly specific enzymatic reactions. Understanding this pathway is crucial for the potential biotechnological production of this and other valuable PMFs for applications in drug discovery and development.

The Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule, along with three molecules of malonyl-CoA, enters the flavonoid biosynthetic pathway, leading to the formation of the flavanone naringenin. From naringenin, a series of hydroxylation and O-methylation reactions are required to produce the final product. The proposed pathway is a multi-step process involving several key enzyme classes.

Core Flavonoid Biosynthesis

The initial steps leading to the flavanone core are well-established and catalyzed by a series of enzymes:

  • Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

Hydroxylation and O-methylation Steps

From naringenin, a series of hydroxylation and O-methylation reactions are necessary to achieve the specific substitution pattern of this compound. The precise order of these steps can vary depending on the substrate specificity of the enzymes in the source organism. A plausible pathway is outlined below, involving sequential modifications of the flavone core.

Step 1: Hydroxylation at the 3'-position

The flavanone naringenin is first hydroxylated at the 3'-position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, to produce eriodictyol.

Step 2: Formation of the Flavone Backbone

Eriodictyol is then converted to the flavone luteolin by Flavone Synthase (FNS) . There are two types of FNS enzymes (FNSI and FNSII) that can catalyze this desaturation step.

Step 3: Sequential Hydroxylation and O-Methylation

Luteolin serves as a key intermediate that undergoes a series of hydroxylation and O-methylation reactions. The exact sequence can vary, but a likely pathway involves:

  • 6-Hydroxylation: Luteolin is hydroxylated at the 6-position of the A-ring by Flavone 6-hydroxylase (F6H) , a 2-oxoglutarate-dependent dioxygenase, to yield 6-hydroxyluteolin.

  • 6-O-Methylation: The hydroxyl group at the 6-position is then methylated by a Flavonoid 6-O-methyltransferase (6-OMT) to produce 6-methoxyluteolin.

  • 4'-O-Methylation: The 4'-hydroxyl group is methylated by a Flavonoid 4'-O-methyltransferase (4'-OMT) .

  • 5'-O-Methylation: Finally, the 5'-hydroxyl group is methylated by a Flavonoid 5'-O-methyltransferase (5'-OMT) to yield the final product, this compound. It is also possible that a multifunctional OMT could catalyze multiple methylation steps.

Key Enzymes and Their Characteristics

The biosynthesis of this compound involves several classes of enzymes. The characteristics and available quantitative data for representative enzymes are summarized below.

Flavonoid Hydroxylases
EnzymeAbbreviationClassSubstrate(s)Product(s)Cofactors
Flavonoid 3'-hydroxylaseF3'HCytochrome P450Naringenin, KaempferolEriodictyol, QuercetinNADPH, O2
Flavone 6-hydroxylaseF6H2-oxoglutarate-dependent dioxygenaseApigenin, GenkwaninScutellarein, 6-HydroxygenkwaninFe2+, 2-oxoglutarate, Ascorbate
Flavonoid O-Methyltransferases
EnzymeAbbreviationClassSubstrate(s)Product(s)Methyl Donor
Flavonoid 6-O-methyltransferase6-OMTO-methyltransferase6-Hydroxyluteolin6-MethoxyluteolinS-adenosyl-L-methionine (SAM)
Flavonoid 4'-O-methyltransferase4'-OMTO-methyltransferaseLuteolinChrysoeriolS-adenosyl-L-methionine (SAM)
Flavonoid 5'-O-methyltransferase5'-OMTO-methyltransferaseTricetinTricinS-adenosyl-L-methionine (SAM)
Flavonoid 3'/5'/7-O-methyltransferaseCrOMT2O-methyltransferaseLuteolin, TricetinChrysoeriol, etc.S-adenosyl-L-methionine (SAM)
Quantitative Data: Enzyme Kinetics

The following table summarizes available kinetic parameters for enzymes relevant to the proposed biosynthetic pathway. It is important to note that these values can vary significantly depending on the enzyme source and assay conditions.

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Flavone 6-hydroxylase (CYP82D33) Ocimum basilicumGenkwanin2.5 ± 0.4--[1]
Flavonoid 3'-hydroxylase (MdF3'HII) Malus x domesticaNaringenin0.83 ± 0.080.151.81 x 10⁵[2]
Flavonoid 3'-hydroxylase (MdF3'HII) Malus x domesticaKaempferol0.52 ± 0.080.285.38 x 10⁵[2]
Flavonoid 4'-O-methyltransferase Dianthus caryophyllusKaempferol1.7--[3]
Flavonoid 7-O-methyltransferase (PfOMT3) Perilla frutescensNaringenin13.40 ± 1.290.0352.63 x 10³[4]
Flavonoid 7-O-methyltransferase (PfOMT3) Perilla frutescensApigenin5.86 ± 0.510.0335.63 x 10³[4]
Flavonoid 3'/5'/7-O-methyltransferase (CrOMT2) Citrus reticulataLuteolin7.6 ± 0.80.212.71 x 10⁴[5]
Flavonoid 3'/5'/7-O-methyltransferase (CrOMT2) Citrus reticulataTricetin8.7 ± 1.20.222.45 x 10⁴[5]

Note: Data for a specific Flavonoid 6-O-methyltransferase acting on a flavone substrate is limited in the current literature. The existence and characterization of such an enzyme is a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active recombinant enzymes for in vitro characterization.

Protocol:

  • Gene Cloning: The open reading frame (ORF) of the target enzyme (e.g., F3'H, F6H, OMT) is amplified from cDNA of the source organism by PCR. The PCR product is then cloned into a suitable expression vector (e.g., pET series for E. coli or pYES2 for Saccharomyces cerevisiae) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Heterologous Expression:

    • E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in LB medium to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl-β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.

    • S. cerevisiae Expression: For cytochrome P450 enzymes like F3'H, yeast expression is often preferred. The expression vector is transformed into a suitable yeast strain (e.g., WAT11). The cells are grown in a selective medium and protein expression is induced with galactose.

  • Protein Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cell lysis is performed by sonication or using a French press.

    • The cell lysate is centrifuged to remove cell debris.

    • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • The column is washed with a wash buffer to remove non-specifically bound proteins.

    • The recombinant protein is eluted with an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).

    • The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified recombinant enzymes.

4.2.1. Flavonoid Hydroxylase Assay (e.g., F3'H, F6H)

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Phosphate buffer (pH 7.5)

    • 1-5 µg of purified recombinant hydroxylase

    • 100 µM of the flavonoid substrate (e.g., naringenin for F3'H, luteolin for F6H)

    • For Cytochrome P450 enzymes (F3'H): 1 mM NADPH

    • For 2-oxoglutarate-dependent dioxygenases (F6H): 1 mM 2-oxoglutarate, 1 mM Ascorbate, 100 µM FeSO₄

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol or by acidifying with HCl. Extract the products with ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated flavonoids by comparing their retention times and mass spectra with authentic standards.

4.2.2. Flavonoid O-Methyltransferase (OMT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified recombinant OMT

    • 100 µM of the hydroxylated flavonoid substrate

    • 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol or by acidifying with HCl. Extract the products with ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the methylated flavonoids.

Enzyme Kinetics Analysis

Objective: To determine the kinetic parameters (K_m and k_cat) of the enzymes.

Protocol:

  • Perform the in vitro enzyme assays as described above, but vary the concentration of one substrate while keeping the other substrates at saturating concentrations.

  • Measure the initial reaction velocity (v) at each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values.

  • Calculate the catalytic constant (k_cat) from the equation k_cat = V_max / [E], where [E] is the enzyme concentration.

  • The catalytic efficiency of the enzyme is determined by the k_cat/K_m ratio.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_modification Flavone Modification L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS 6-Hydroxyluteolin 6-Hydroxyluteolin Luteolin->6-Hydroxyluteolin F6H Intermediate_1 6-Methoxyluteolin 6-Hydroxyluteolin->Intermediate_1 6-OMT Intermediate_2 6,4'-Dimethoxyluteolin Intermediate_1->Intermediate_2 4'-OMT Final_Product 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Intermediate_2->Final_Product 5'-OMT

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_of_Interest Identify & Amplify Gene (F3'H, F6H, OMTs) Cloning Clone into Expression Vector Gene_of_Interest->Cloning Transformation Transform into Host (E. coli or Yeast) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis & Lysate Clarification Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purity_Check SDS-PAGE Analysis Affinity_Chromatography->Purity_Check In_Vitro_Assay In Vitro Enzyme Assay (Varying Substrates) Purity_Check->In_Vitro_Assay Kinetic_Analysis Enzyme Kinetics Analysis (Determine Km, kcat) In_Vitro_Assay->Kinetic_Analysis Product_Analysis Product Identification (HPLC, LC-MS) In_Vitro_Assay->Product_Analysis

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex enzymatic cascade that highlights the remarkable specificity of plant secondary metabolism. While the complete pathway has been putatively reconstructed based on the known functions of homologous enzymes, further research is required to identify and characterize the specific enzymes from a natural source of this compound, particularly the elusive flavonoid 6-O-methyltransferase. The detailed protocols and compiled quantitative data provided in this guide offer a solid foundation for researchers to unravel the remaining questions and to explore the potential of metabolic engineering for the production of this and other valuable polymethoxylated flavones.

References

An In-depth Technical Guide to the Precursors and Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and synthetic pathways for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, a polymethoxylated flavone with significant potential in pharmacological research. This document details the key starting materials, step-by-step experimental protocols, and relevant quantitative data. Additionally, it explores the key signaling pathways potentially modulated by this compound, offering insights for further investigation into its mechanism of action.

Core Precursors and Their Synthesis

The most common and efficient synthesis of this compound proceeds through a two-step process involving a Claisen-Schmidt condensation followed by cyclization. This pathway relies on two key precursors: a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.

1. 2',4',6'-Trihydroxy-3'-methoxyacetophenone (A-ring Precursor)

This precursor can be synthesized from 2',4',6'-trihydroxyacetophenone, which is commercially available or can be prepared from resorcinol. A plausible laboratory preparation involves the selective methylation of 2',4',6'-trihydroxyacetophenone.

2. 3-Hydroxy-4,5-dimethoxybenzaldehyde (B-ring Precursor)

This substituted benzaldehyde can be prepared from vanillin through a multi-step process involving bromination, methoxylation, and subsequent methylation.[1]

Synthetic Pathway for this compound

The synthesis involves the base-catalyzed Claisen-Schmidt condensation of the two precursors to form a chalcone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final flavone.[2]

G cluster_precursors Precursors cluster_synthesis Synthesis A 2',4',6'-Trihydroxy- 3'-methoxyacetophenone Chalcone 2',4',6',3-Tetrahydroxy- 3',4,5-trimethoxychalcone (Intermediate) A->Chalcone Claisen-Schmidt Condensation (Base-catalyzed) B 3-Hydroxy-4,5- dimethoxybenzaldehyde B->Chalcone Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone (Final Product) Chalcone->Flavone Intramolecular Cyclization (Acid-catalyzed) G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB IκBα-NF-κB (Inactive Complex) Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, COX-2) Nucleus->Genes Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavone->IKK Inhibition G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., AP-1, c-Myc) ERK->TF Phosphorylation Response Cellular Response (Proliferation, Survival) TF->Response Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavone->Raf Potential Inhibition Flavone->MEK Potential Inhibition G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavone->PI3K Potential Inhibition Flavone->Akt Potential Inhibition

References

An In-depth Technical Guide on the Enzymatic Reactions in 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutics. This guide details the putative enzymatic reactions, key enzyme classes, quantitative kinetic data, and detailed experimental protocols relevant to the biosynthesis of this complex flavonoid. The pathway proceeds from the common flavone precursor, apigenin, through a series of specific hydroxylation and O-methylation reactions catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, respectively.

Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the flavanone naringenin. This is then converted to the flavone apigenin. The subsequent "tailoring" steps are critical for generating the final molecule's specific substitution pattern.

The proposed enzymatic sequence starting from apigenin is as follows:

  • B-Ring Dihydroxylation: The flavone apigenin (5,7,4'-trihydroxyflavone) undergoes hydroxylation at the 3' and 5' positions of the B-ring. This reaction is catalyzed by Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450 enzyme, to produce tricetin (5,7,3',4',5'-pentahydroxyflavone).[1]

  • A-Ring Hydroxylation: Tricetin is then hydroxylated at the 6-position of the A-ring by Flavonoid 6-hydroxylase (F6H) , another cytochrome P450 enzyme, yielding 5,6,7,3',4',5'-hexahydroxyflavone.

  • Regioselective O-Methylation: The final series of reactions involves the sequential transfer of methyl groups to the hydroxyl moieties at the 6, 4', and 5' positions. This is accomplished by a series of specific O-Methyltransferases (OMTs) that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[2] The precise order of these methylation steps can vary depending on the specific OMTs present in the organism.

dot digraph "Biosynthetic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; enzyme [shape=plaintext, fontcolor="#34A853"];

// Nodes Apigenin [label="Apigenin\n(5,7,4'-trihydroxyflavone)", class="substance"]; Tricetin [label="Tricetin\n(5,7,3',4',5'-pentahydroxyflavone)", class="substance"]; Hexahydroxy [label="5,6,7,3',4',5'-Hexahydroxyflavone", class="substance"]; Product [label="5,7,3'-Trihydroxy-\n6,4',5'-trimethoxyflavone", class="final_product"];

// Edges (Reactions) Apigenin -> Tricetin [label=<

Flavonoid 3',5'-hydroxylase (F3'5'H)

]; Tricetin -> Hexahydroxy [label=<

Flavonoid 6-hydroxylase (F6H)

]; Hexahydroxy -> Product [label=<

O-Methyltransferases (OMTs)

  • 3 SAM

]; }

Figure 1: Proposed Biosynthetic Pathway. A simplified diagram showing the key enzymatic steps transforming apigenin into the target compound.

Key Enzyme Classes and Quantitative Data

The biosynthesis relies on two major classes of "tailoring" enzymes: cytochrome P450 hydroxylases and O-methyltransferases.

These heme-thiolate proteins are monooxygenases that introduce hydroxyl groups onto the flavonoid skeleton, significantly increasing its complexity and biological activity.[3]

  • Flavonoid 3',5'-hydroxylase (F3'5'H): This enzyme is a critical branching point in flavonoid synthesis, responsible for creating the 3',4',5'-trihydroxy (pyrogallol) B-ring structure, which is a precursor to blue anthocyanin pigments and other complex flavonoids.[1] F3'5'H enzymes can hydroxylate a range of substrates, including flavanones (naringenin), dihydroflavonols (dihydrokaempferol), and flavones (apigenin).[4]

  • Flavonoid 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position of the A-ring. This is a less common modification than B-ring hydroxylation but is key to the biosynthesis of many bioactive flavones.

Table 1: Kinetic Parameters of Representative Flavonoid Hydroxylases

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ or k꜀ₐₜReference
Camellia sinensis F3'5'HNaringenin3.2214.22 (pkat/mg)[1]
Camellia sinensis F3'5'HDihydrokaempferol3.2618.55 (pkat/mg)[1]
Vitis vinifera F3'5'HNaringenin9.3011.20 (pkat/mg)[1]
Malus domestica F3'HNaringenin0.421.01 (nmol/min/mg)[5]
Malus domestica F3'HDihydrokaempferol0.531.87 (nmol/min/mg)[5]

Note: Data for F6H is limited. Kinetic values are highly dependent on the specific enzyme and assay conditions. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. A lower Kₘ signifies a higher affinity.[6]

OMTs catalyze the regioselective transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid.[2] This modification increases the lipophilicity and metabolic stability of the compound, often enhancing its bioavailability and biological activity.

Table 2: Kinetic Parameters of Representative Flavonoid O-Methyltransferases

Enzyme SourceSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
Citrus reticulata CrOMT2Luteolin7.60.02062707.9[2]
Citrus reticulata CrOMT2Tricetin8.70.02132450.8[2]
Citrus reticulata CrOMT2Quercetin29.80.04311446.3[2]
Perilla frutescens PfOMT3Chrysin1.310.0032290.1[7]
Perilla frutescens PfOMT3Apigenin2.150.0041860.5[7]
Serratula tinctoria 3-OMTQuercetin120.008666.7[8][9]

Note: Catalytic efficiency (k꜀ₐₜ/Kₘ) is a measure of how efficiently an enzyme converts a substrate into a product.[10]

Experimental Protocols

This section provides detailed methodologies for the characterization of the enzymes central to this biosynthetic pathway.

This protocol describes a standard procedure for determining the activity and substrate specificity of a recombinant flavonoid OMT.[7][11]

1. Recombinant Enzyme Expression and Purification: a. Clone the full-length cDNA of the target OMT into an expression vector (e.g., pET-32a) with a purification tag (e.g., His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).[12] c. Grow the culture at 37°C to an OD₆₀₀ of 0.6. Induce protein expression with 0.1-1 mM IPTG and incubate for an additional 18-24 hours at a lower temperature (e.g., 16-18°C).[11][12] d. Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. e. Purify the soluble recombinant protein from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). f. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Enzymatic Reaction: a. Prepare a reaction mixture in a microcentrifuge tube. The final volume is typically 100-500 µL.[7][13] b. Components:

  • Tris-HCl buffer (50-100 mM, pH 7.5-8.0)
  • Flavonoid substrate (e.g., 6-Hydroxytricetin, or a known substrate like quercetin for characterization): 50-200 µM
  • S-adenosyl-L-methionine (SAM): 100-500 µM
  • Purified recombinant OMT: 1-5 µg c. Prepare a negative control by either omitting the enzyme or using a heat-inactivated (boiled) enzyme.[12] d. Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for 30-120 minutes.[7][13]

3. Product Extraction and Analysis: a. Stop the reaction by adding an acid (e.g., 50 µL of 5 M HCl) or an equal volume of methanol.[12][13] b. Extract the methylated flavonoid products from the aqueous mixture using an organic solvent like ethyl acetate (perform extraction twice). c. Evaporate the pooled organic fractions to dryness under a stream of nitrogen or in a vacuum concentrator. d. Re-dissolve the dried residue in a small volume of methanol (e.g., 100 µL). e. Analyze the products using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

  • HPLC System: A C18 reverse-phase column is typically used.
  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is used for separation.
  • Detection: Monitor at a characteristic wavelength for flavonoids (e.g., 280 nm or 340 nm) using a DAD or UV detector.
  • Quantification: Compare the peak area of the product to a standard curve generated with an authentic chemical standard to determine the amount of product formed.

dot digraph "Experimental Workflow for OMT Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental Workflow. A flowchart outlining the key stages of an in vitro assay to characterize flavonoid O-methyltransferase activity.

Characterizing membrane-bound P450 enzymes like F3'5'H and F6H typically requires microsomal preparations.[5][14]

1. Microsome Preparation: a. Heterologously express the P450 enzyme (along with its necessary redox partner, NADPH-cytochrome P450 reductase) in a suitable system, such as yeast (Saccharomyces cerevisiae) or insect cells.[1] b. Harvest the cells and lyse them using mechanical disruption (e.g., glass beads for yeast) in a buffered solution. c. Perform differential centrifugation. First, a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) of the supernatant to pellet the microsomal fraction (endoplasmic reticulum membranes). d. Resuspend the microsomal pellet in a storage buffer (e.g., phosphate buffer with glycerol) and determine the total protein concentration.

2. Enzymatic Reaction: a. Prepare a reaction mixture (final volume 200-500 µL). b. Components:

  • Phosphate buffer (100 mM, pH 7.4)
  • Microsomal preparation (containing the P450): 10-50 µg of total protein
  • Flavonoid substrate (e.g., Apigenin or Tricetin): 1-50 µM c. Pre-incubate the mixture for 5 minutes at the reaction temperature (e.g., 30°C). d. Initiate the reaction by adding the cofactor NADPH (final concentration 0.5-1 mM).[5] e. Prepare a negative control by omitting NADPH.[5] f. Incubate for 10-60 minutes. The reaction should be kept within the linear range for product formation. g. Stop the reaction and analyze the products as described in the OMT protocol (Section 3.1, Step 3).

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step enzymatic process requiring a specific sequence of hydroxylation and O-methylation events. The key enzymes—Flavonoid 3',5'-hydroxylase, Flavonoid 6-hydroxylase, and various regioselective O-methyltransferases—represent important targets for metabolic engineering. By combining these enzymes in microbial chassis like E. coli or yeast, it is possible to develop sustainable platforms for the production of this and other high-value polymethoxylated flavonoids. Future research should focus on discovering and characterizing novel hydroxylases and OMTs with high efficiency and precise regioselectivity to optimize biosynthetic yields and create a wider diversity of valuable natural products for drug development.

References

Spectroscopic Profile of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, a naturally occurring flavonoid. Due to the limited availability of specific experimental data in public literature for this particular compound, this document combines predicted data, general principles of flavonoid spectroscopy, and detailed experimental protocols to serve as a valuable resource for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties is essential before delving into spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈PubChem[1]
Molecular Weight 360.31 g/mol MedchemExpress[2]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-onePubChem[1]
Synonyms This compoundPubChem[1]
Natural Sources Reported in Artemisia frigida and Gardenia sootepensis.[3]BenchChem[3]

Spectroscopic Data

The structural elucidation of flavonoids like this compound relies on a combination of spectroscopic techniques. While complete experimental spectra for this specific molecule are not widely published, the following sections provide predicted data and expected spectral characteristics based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

IonPredicted m/z
[M+H]⁺ 361.09178
[M+Na]⁺ 383.07372
[M-H]⁻ 359.07722
Data sourced from PubChemLite[4]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the A and B rings. The substitution pattern will dictate the multiplicity (singlets, doublets, etc.) and coupling constants.

  • Methoxyl Protons: Sharp singlet signals for each of the three methoxy groups (-OCH₃), typically appearing in the upfield region of the aromatic spectrum.

  • Hydroxyl Protons: Broad singlet signals for the hydroxyl (-OH) groups, which may be exchangeable with D₂O. The chemical shift of the 5-OH group is often significantly downfield due to intramolecular hydrogen bonding with the C4-carbonyl group.

Expected ¹³C-NMR Spectral Features:

The ¹³C-NMR spectrum would be expected to show 18 distinct signals corresponding to the 18 carbon atoms in the molecule. Key expected chemical shifts include:

  • Carbonyl Carbon (C-4): A signal in the downfield region, typically around δ 180 ppm.

  • Aromatic and Olefinic Carbons: A series of signals in the range of δ 90-165 ppm.

  • Methoxyl Carbons: Signals for the methoxy group carbons, typically appearing around δ 55-65 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids reveals characteristic absorption bands that provide information about the conjugated system. For flavones, two major absorption bands are typically observed:

  • Band I: Represents the absorption of the B-ring cinnamoyl system, usually found in the 300-380 nm range.

  • Band II: Represents the absorption of the A-ring benzoyl system, typically observed in the 240-280 nm range.

The exact positions of these maxima are influenced by the substitution pattern of hydroxyl and methoxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while those for methyl C-H bonds are found just below 3000 cm⁻¹.

  • C=O stretching: A strong absorption band for the carbonyl group of the γ-pyrone ring, typically in the range of 1650-1600 cm⁻¹.

  • C=C stretching: Bands for the aromatic ring skeletal vibrations, usually in the 1600-1450 cm⁻¹ region.

  • C-O stretching: Bands for the ether and phenol C-O bonds in the 1260-1000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of a flavonoid like this compound.

Sample Preparation

For optimal results, the flavonoid sample must be of high purity. Purification can be achieved through techniques such as column chromatography (CC) and preparative high-performance liquid chromatography (prep-HPLC).[6] The purified compound should be thoroughly dried to remove any residual solvents.

NMR Spectroscopy
  • Solvent Selection: Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts of labile protons.

  • ¹H-NMR Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

  • 2D NMR: To aid in structural elucidation, various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry
  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for flavonoids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

UV-Vis Spectroscopy
  • Solvent: Dissolve a small, accurately weighed amount of the flavonoid in a UV-grade solvent, such as methanol or ethanol, to prepare a dilute solution.

  • Measurement: Record the UV-Vis spectrum over a range of 200-600 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

  • Shift Reagents: To gain further structural information, shift reagents such as sodium methoxide (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (NaOAc) can be added to the sample solution, and the spectrum can be re-recorded to observe characteristic shifts in the absorption maxima, which can help determine the location of free hydroxyl groups.

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Measurement: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic characterization and a potential signaling pathway that could be investigated for this class of compounds based on the known activities of similar flavonoids.[3][7]

Spectroscopic_Characterization_Workflow cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CC Column Chromatography Filtration->CC Prep_HPLC Preparative HPLC CC->Prep_HPLC Pure_Compound Pure Flavonoid Prep_HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (HRMS, MS/MS) UV_Vis UV-Vis Spectroscopy IR IR Spectroscopy Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for flavonoid isolation and spectroscopic characterization.

Putative_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK Flavonoid 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavonoid->IKK Inhibition NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_Activation->Gene_Expression

Caption: Putative anti-inflammatory signaling pathway modulation by the flavone.

References

An In-depth Technical Guide on the Spectroscopic and Mass Spectrometric Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polysubstituted flavone, a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest to the scientific and drug development communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of this flavone, with three hydroxyl and three methoxy groups, suggests a unique profile of bioactivity and bioavailability that warrants detailed structural characterization.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly reported experimental data for this specific compound in the searched literature, this guide presents a combination of predicted data based on closely related analogs and established fragmentation patterns for this class of compounds. Detailed experimental protocols for the acquisition of such data are also provided to facilitate further research and verification.

Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound relies on the synergistic application of NMR and MS techniques. While ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition and aids in structural confirmation through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-8~6.5s-
H-2'~7.2s-
H-6'~7.2s-
6-OCH₃~3.8s-
4'-OCH₃~3.9s-
5'-OCH₃~3.9s-
5-OH~12.9s (br)-
7-OH~10.8s (br)-
3'-OH~9.5s (br)-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

PositionPredicted Chemical Shift (δ, ppm)
C-2~164.0
C-3~103.5
C-4~182.0
C-4a~105.0
C-5~157.0
C-6~132.0
C-7~158.0
C-8~94.0
C-8a~152.0
C-1'~125.0
C-2'~108.0
C-3'~148.0
C-4'~140.0
C-5'~150.0
C-6'~108.0
6-OCH₃~60.0
4'-OCH₃~56.0
5'-OCH₃~56.5
Mass Spectrometry (MS) Data

Mass spectrometry of flavonoids typically involves soft ionization techniques like Electrospray Ionization (ESI), followed by tandem mass spectrometry (MS/MS) for fragmentation analysis. The fragmentation of this compound is expected to follow characteristic pathways for polymethoxylated flavonoids, including retro-Diels-Alder (RDA) reactions and neutral losses of small molecules.[1]

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Positive Ion Mode)

IonPredicted m/zDescription
[M+H]⁺377.0972Protonated molecule
[M+H - H₂O]⁺359.0866Loss of a water molecule from a hydroxyl group
[M+H - CH₃]⁺362.0737Loss of a methyl radical from a methoxy group
[M+H - CO]⁺349.1023Loss of carbon monoxide
[M+H - H₂O - CH₃]⁺344.0631Sequential loss of water and a methyl radical
[M+H - 2CH₃]⁺347.0502Loss of two methyl radicals
[M+H - CO - CH₃]⁺334.0788Sequential loss of carbon monoxide and a methyl radical
¹,³A⁺183.0288Retro-Diels-Alder fragmentation of the C-ring, yielding the A-ring fragment
¹,³B⁺194.0601Retro-Diels-Alder fragmentation of the C-ring, yielding the B-ring fragment

Experimental Protocols

The following sections detail generalized experimental protocols for the NMR and LC-MS/MS analysis of this compound. These protocols are based on established methodologies for the analysis of flavonoids and can be adapted based on available instrumentation and specific research needs.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise.

    • 2D NMR (for complete structural assignment):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and assigning quaternary carbons.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions for re-equilibration. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Parameters:

      • Capillary Voltage: 3.0-4.0 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 120-150 °C

      • Desolvation Temperature: 350-500 °C

      • Cone Gas Flow: 20-50 L/hr

      • Desolvation Gas Flow: 600-800 L/hr

    • Data Acquisition:

      • Full Scan (MS¹): Acquire data over a mass range of m/z 100-1000 to detect the protonated molecule [M+H]⁺.

      • Tandem MS (MS²): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with argon gas. Acquire the product ion spectrum to observe the fragmentation pattern. A collision energy ramp (e.g., 10-40 eV) can be used to obtain a comprehensive fragmentation profile.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Start: Purified Compound dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC System filter->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Full Scan (MS¹) ionize->ms1 select Select [M+H]⁺ ms1->select fragment Collision-Induced Dissociation (CID) select->fragment ms2 Product Ion Scan (MS²) fragment->ms2 analyze Analyze Spectra ms2->analyze elucidate Structural Elucidation analyze->elucidate

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Spectroscopic Data

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone nmr ¹H & ¹³C NMR compound->nmr ms HRMS & MS/MS compound->ms structure Carbon-Hydrogen Framework nmr->structure Provides elucidation Structural Elucidation structure->elucidation composition Elemental Composition ms->composition Determines fragmentation Fragmentation Pattern ms->fragmentation Reveals composition->elucidation fragmentation->elucidation

Caption: The logical relationship between NMR and Mass Spectrometry data in the structural elucidation of the target flavone.

References

Physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and potential biological activities of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. This document is intended to serve as a foundational resource, consolidating available data to facilitate further research and development.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes known and predicted physicochemical properties to provide a baseline for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈PubChem[1]
Molecular Weight 360.31 g/mol MedchemExpress, PubChem[1][2]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-onePubChem[1]
Solubility Soluble in DMSOMyBioSource
Predicted XlogP 2.6PubChem[1]
Appearance Likely a crystalline or amorphous powderInferred from similar flavonoids

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and accessible technique.

Principle: A small, finely ground sample of the flavonoid is packed into a capillary tube and heated at a controlled rate. The temperature at which the solid transitions to a liquid is observed and recorded as the melting point range.

Procedure:

  • Sample Preparation: A small amount of the dried flavonoid is finely ground into a powder.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[3]

  • Measurement: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]

  • Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[3]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid flavonoid is equilibrated with a specific solvent (e.g., water or a buffer) over a set period. The concentration of the dissolved compound in the saturated solution is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Equilibration: An excess amount of this compound is added to a vial containing the aqueous solvent of interest.

  • Shaking: The vial is sealed and agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of the flavonoid in the clear filtrate is determined by a validated analytical method, such as HPLC-UV. A standard calibration curve is used for accurate quantification.[5]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, the biological activities of structurally related polymethoxylated flavones (PMFs) suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation. PMFs are known to exert anti-inflammatory effects by modulating pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Putative Anti-Inflammatory Signaling Pathway

NF-kB_Signaling_Pathway Putative Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds to Flavonoid 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavonoid->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->ProInflammatory_Genes Transcription IkB_NFkB->IKK IkB_NFkB->NFkB Degradation of IκB

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quantification of flavonoids. The following diagram illustrates a typical workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow

HPLC_Workflow Experimental Workflow for HPLC Analysis Sample_Prep Sample Preparation (Extraction/Dissolution) Filtration Filtration (0.22 µm filter) Sample_Prep->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Mobile_Phase->HPLC_System Detector UV/Vis Detector Column->Detector Data_Acquisition Data Acquisition and Processing Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: A generalized workflow for the HPLC analysis of flavonoids.

References

Chemical structure and IUPAC name of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound. The information is compiled for professionals in natural product chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies. While specific experimental data for this compound is limited, this guide synthesizes available information and infers potential applications based on structurally related polymethoxylated flavones (PMFs).

Chemical Identity and Structure

This compound is a polymethoxylated flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[2] This particular flavone has been isolated from plants such as Artemisia frigida and Gardenia sootepensis.[3][4] The methoxylation of the flavonoid core is believed to increase metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development.[3]

IUPAC Name: 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[4]

Chemical Structure:

G cluster_structure Chemical Structure of this compound img

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this flavone was accomplished through various spectroscopic techniques.[2] The key physicochemical and predicted spectroscopic data are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆O₈[2][4]
Molecular Weight360.31 g/mol [2][5]
AppearanceYellow amorphous powder[6]
SolubilitySoluble in methanol, ethanol, DMSO[2]

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniqueKey Data PointsSource
Mass Spectrometry (MS)Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722[2][7]
UV-Vis SpectroscopyExpected absorption bands around 280 nm and 320 nm (inferred from general flavone spectra)[2]
¹H NMRData not available in searched literature.[2]
¹³C NMRPredicted chemical shifts are available in databases.[2]

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and evaluation of biological activity are crucial for further research. The following sections provide generalized protocols that can be adapted for this compound.

Isolation from Natural Sources

The following is a generalized protocol for the isolation of the target flavanone from plant material, such as Artemisia frigida.[2]

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Artemisia frigida)

  • Methanol (MeOH), n-Hexane, Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

Protocol:

  • Extraction: The powdered plant material is extracted with a suitable solvent like methanol at room temperature.[1][8] Ultrasound-Assisted Extraction (UAE) can be employed to improve yields.[8]

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane followed by ethyl acetate) to separate compounds based on polarity.[1][8]

  • Column Chromatography: The fraction of interest (e.g., the ethyl acetate fraction) is further purified using column chromatography on silica gel.[1][8] Elution is performed with a gradient of solvents, such as hexane-ethyl acetate.[9]

  • Final Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) or chromatography over Sephadex LH-20 to yield the pure flavone.[1]

G Start Dried Plant Material Extract Extraction (e.g., Methanol, UAE) Start->Extract Partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Extract->Partition Column Column Chromatography (Silica Gel) Partition->Column HPLC Preparative HPLC / Sephadex Column->HPLC End Pure Flavone HPLC->End

Caption: A general workflow for the isolation of flavones from plant sources.[1]

Chemical Synthesis

The chemical synthesis of flavones is commonly achieved through the cyclization of a chalcone intermediate.[9]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Reactants: A substituted 2'-hydroxyacetophenone (e.g., 2',4',6'-Trihydroxy-3'-methoxyacetophenone) is reacted with a substituted benzaldehyde (e.g., 3-Hydroxy-4,5-dimethoxybenzaldehyde).[9]

  • Reaction Conditions: The reaction is carried out in the presence of a strong base, such as potassium hydroxide (KOH), in an ethanol solution.[9] The mixture is typically stirred at room temperature for 24-48 hours.[9]

  • Work-up: The reaction mixture is acidified (e.g., with 10% HCl) to precipitate the chalcone product, which is then collected by filtration.[9]

  • Purification: The crude chalcone is purified by recrystallization or column chromatography.[9]

Step 2: Flavanone Cyclization

  • Reaction: The purified chalcone is dissolved in a solvent like glacial acetic acid and refluxed to induce intramolecular cyclization to the flavone.[2][9]

  • Purification: The final flavone product is purified by column chromatography.[2]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavone Cyclization Acetophenone 2'-Hydroxyacetophenone Derivative Condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) Acetophenone->Condensation Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Condensation Chalcone 2'-Hydroxychalcone Intermediate Condensation->Chalcone Cyclization Intramolecular Cyclization (Acid Catalyst, Reflux) Chalcone->Cyclization Flavone Target Flavone Cyclization->Flavone

Caption: Overall synthetic workflow for this compound.[9]

Cell Viability and Cytotoxicity Assays

To evaluate the potential anticancer activity of the compound, standard cell-based assays can be performed.[10]

MTT Assay (Cell Viability)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of the flavone for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.[2]

  • Solubilization & Measurement: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at approximately 570 nm.[2] Cell viability is calculated relative to an untreated control.[2]

LDH Assay (Cytotoxicity)

  • Protocol: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Procedure: After treating cells with the compound, collect the supernatant and transfer it to a new plate.[10] Add the LDH reaction mixture according to the manufacturer's protocol.[10]

  • Measurement: Incubate and measure the absorbance to quantify the amount of LDH released.[10]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence on the biological activity of this compound is scarce. However, based on the activities of structurally similar polymethoxylated flavones (PMFs), several therapeutic applications can be inferred.[3]

Anti-inflammatory Activity

PMFs are known to exhibit potent anti-inflammatory effects by modulating key signaling pathways.[3] These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators.[3][12] For instance, the related compound 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to reduce nitric oxide and pro-inflammatory cytokine production in macrophages by interfering with NF-κB and MAPK pathways.[12]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavone->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene

Caption: Proposed inhibition of the NF-κB signaling pathway by the flavone.[13]

Anticancer Activity

Several PMFs have demonstrated significant anticancer properties by inducing apoptosis, inhibiting cell proliferation, and targeting cancer stemness.[3] The PI3K/Akt signaling pathway, which is crucial for cell survival and often hyperactivated in cancer, is a common target for flavonoids.[11] Inhibition of this pathway by PMFs can re-sensitize cancer cells to apoptosis, potentially in synergy with conventional chemotherapy drugs.[11]

Neuroprotective Effects

Other structurally related trimethoxyflavones have shown neuroprotective properties. For example, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress by interfering with cell signaling pathways like SAPK/JNK and ERK 1/2.[14] Additionally, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in rats through its antioxidant and anti-inflammatory properties.[15]

Conclusion and Future Directions

This compound is a polymethoxylated natural product with significant potential for therapeutic applications. While direct biological data is limited, the extensive research on structurally similar PMFs provides a strong rationale for its investigation as an anti-inflammatory, anticancer, and neuroprotective agent.[3]

Future research should focus on:

  • Efficient Synthesis and Isolation: Developing optimized protocols to obtain sufficient quantities of the pure compound for comprehensive biological evaluation.[3]

  • In Vitro and In Vivo Screening: Conducting a broad range of assays to determine its specific cytotoxic, anti-inflammatory, antioxidant, and other biological activities.[3]

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects.[3]

References

The Discovery, History, and Scientific Exploration of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on their foundational flavone structure.[1] Flavonoids, in general, are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities.[2] The addition of methoxy groups can enhance the metabolic stability and bioavailability of flavonoids compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development.[1][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and potential biological activities of this compound, supported by generalized experimental methodologies and available data.

Discovery and History

The first documented isolation of this compound was in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[2][4] This discovery was a contribution to the phytochemical investigation of the genus Artemisia, which is a rich source of complex and bioactive molecules.[2] Since its initial discovery, this flavone has also been identified in other plant species, including Gardenia sootepensis.[1][5]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques.[2] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₈H₁₆O₈[2][5]
Molecular Weight 360.31 g/mol [2][4]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[2][5]
CAS Number 78417-26-2[4]
Appearance Solid, Off-white to light yellow[4]
Solubility Soluble in DMSO, Methanol, Ethanol[2][4]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference
¹H NMR Data not available in searched literature.[2]
¹³C NMR Predicted chemical shifts are available in databases.[2]
Mass Spectrometry (MS) Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722[2][6]
UV-Vis Spectroscopy Typical flavone absorption bands are expected.[2]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are provided below. It is important to note that specific details from the original 1981 publication were not fully available; therefore, the protocols are generalized based on common phytochemical and synthetic practices for flavonoids.

Isolation from Natural Sources

The following is a generalized protocol for the isolation of this compound from plant material, such as Artemisia frigida.[2][7]

Materials:

  • Dried and powdered aerial parts of Artemisia frigida

  • Methanol (MeOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for visualization

Procedure:

  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[2]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains flavonoids, is collected and dried.[2][7]

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.[7]

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the target compound are pooled.

  • Further Purification: The pooled fractions may require further purification using Sephadex LH-20 column chromatography to afford the pure compound.

Chemical Synthesis

The chemical synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization.[3]

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate

  • Reaction: A base-catalyzed Claisen-Schmidt condensation is performed between 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 3-Hydroxy-4,5-dimethoxybenzaldehyde.[3]

  • Setup: Dissolve 1.0 equivalent of 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 1.0 equivalent of 3-Hydroxy-4,5-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

  • Base Addition: While stirring the solution at 0°C in an ice bath, slowly add a solution of potassium hydroxide (10-15 equivalents) in ethanol.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

Step 2: Cyclization to Flavanone and Subsequent Oxidation to Flavone

  • Reaction: The synthesized chalcone is dissolved in a suitable solvent and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid) in an alcoholic solvent to yield the corresponding flavanone.[2][3]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the cyclization by TLC until the starting chalcone is consumed.[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-water.

  • Neutralization and Extraction: Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.[3]

  • Oxidation: The flavanone can then be oxidized to the flavone using various methods, such as dehydrogenation with iodine and pyridine.

  • Purification: The crude flavone is purified by column chromatography.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization and Oxidation Acetophenone 2',4',6'-Trihydroxy- 3'-methoxyacetophenone Base KOH / Ethanol Acetophenone->Base Benzaldehyde 3-Hydroxy-4,5- dimethoxybenzaldehyde Benzaldehyde->Base Chalcone 2'-Hydroxychalcone Intermediate Base->Chalcone Acid Acid Catalyst (e.g., HCl) Flavanone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone Acid->Flavanone Oxidation Oxidation (e.g., I2/Pyridine) Flavanone->Oxidation Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Oxidation->Flavone Chalcone_ref->Acid

Caption: Overall synthetic workflow for this compound.

Putative Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, with naringenin as a common precursor.[8] The pathway involves a series of hydroxylation and O-methylation reactions.[8]

G Naringenin Naringenin (5,7,4'-Trihydroxyflavanone) Eriodictyol Eriodictyol (5,7,3',4'-Tetrahydroxyflavanone) Naringenin->Eriodictyol F3'H Intermediate1 5,7,3',4'-Tetrahydroxy- 6-methoxyflavanone Eriodictyol->Intermediate1 F6H Intermediate2 5,7,3'-Trihydroxy- 4'-methoxyflavanone Eriodictyol->Intermediate2 OMT (4'-O) Intermediate3 5,7,3'-Trihydroxy- 6,4'-dimethoxyflavanone Intermediate1->Intermediate3 OMT (4'-O) Intermediate2->Intermediate3 F6H Target_Flavanone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone Intermediate3->Target_Flavanone OMT (5'-O)

Caption: A putative biosynthetic pathway for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.

Potential Therapeutic Applications and Biological Activities

As of December 2025, publicly available scientific literature lacks specific data on the therapeutic applications of this compound.[1] However, based on the activities of structurally similar polymethoxylated flavones, several potential therapeutic applications can be inferred.[1]

Anti-inflammatory Activity

PMFs are known to exhibit potent anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory cytokines and mediators. For instance, the structurally related compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) has been shown to decrease the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2).[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation translocation & activation Flavone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Flavone->IKK inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Activity

Polymethoxylated flavones have demonstrated the ability to target cancer stemness and enhance the efficacy of conventional chemotherapy drugs.[1] For example, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell lines.[1][9] Another study on a series of 5,6,7-trimethoxyflavones revealed moderate to high anti-proliferative activities against several human cancer cell lines.[1]

Neuroprotective Effects

Structurally similar flavones have shown neuroprotective properties. For example, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been found to mitigate lead-induced neurotoxicity in rats through its chelating, antioxidant, anti-inflammatory, and monoaminergic properties.[10]

Future Directions

While the existing data on structurally related compounds are promising, further research is required to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Isolation and Synthesis: Developing efficient and scalable methods for obtaining sufficient quantities of the compound for biological evaluation.[1]

  • In Vitro Screening: Conducting comprehensive in vitro studies to evaluate its cytotoxic, anti-inflammatory, antioxidant, and other biological activities.[1]

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.[1]

  • In Vivo Studies: Progressing to in vivo models to assess its efficacy, pharmacokinetics, and safety profile.

Conclusion

This compound is a naturally occurring polymethoxylated flavone with a history rooted in the phytochemical exploration of Artemisia frigida. While direct biological data for this specific compound is limited, the well-documented anti-inflammatory, anticancer, and neuroprotective activities of structurally similar PMFs provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to encourage and facilitate future research into this promising natural product.

References

Methodological & Application

Application Note: Quantitative Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF) that has been identified in various plant species, including Artemisia frigida and Gardenia sootepensis.[1] As a member of the flavonoid class of polyphenolic compounds, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities.[1] Polymethoxylated flavones have demonstrated a range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1] The increased metabolic stability and bioavailability of PMFs compared to their hydroxylated counterparts make them attractive candidates for therapeutic development.[1]

Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this flavone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a Diode-Array Detector (DAD).

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is employed to separate compounds based on their hydrophobicity. The mobile phase consists of a gradient of acidified water and an organic solvent (methanol or acetonitrile), which allows for the efficient elution of compounds with varying polarities.[2] Detection is achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Quantification is performed by constructing a calibration curve from reference standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.[2]

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

  • Plant Material (if applicable): Dried and powdered plant material containing the target analyte.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.[2][3]

Table 1: HPLC Operating Conditions

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol[2]
Gradient Elution 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL[2]
Detection Wavelength 280 nm and 330 nm (or determined by UV scan of standard)

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.[3]

4. Sample Preparation (from Plant Extract)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.[3]

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[2][3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[3]

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction.[3]

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Data Analysis and Quantification

  • Inject the prepared standard solutions and the sample extract into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard obtained from the DAD.[3]

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.[3]

Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC-DAD method for flavonoid quantification. These values should be experimentally determined for this compound. The provided data is based on a validated method for a structurally similar flavonoid.[4][5]

Table 2: Representative Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) 0.15 µg/mL[6]
Limit of Quantification (LOQ) 0.50 µg/mL[4]
Accuracy (Recovery) 95 - 105%[4]
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)[4]
Specificity The method should be able to separate the analyte peak from other components in the sample matrix.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC HPLC-DAD Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation (Plant Extraction) Sample_Prep->HPLC Peak_ID Peak Identification (Retention Time & UV Spectrum) HPLC->Peak_ID Calibration Calibration Curve (Peak Area vs. Concentration) Peak_ID->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Polymethoxylated flavones are known to exert their biological effects, such as anti-inflammatory and anticancer activities, by modulating key intracellular signaling pathways.[1] Based on the activities of structurally similar compounds, this compound is hypothesized to target pathways like PI3K/Akt/mTOR and NF-κB.[1][7][8][9]

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Flavone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavone PI3K PI3K Flavone->PI3K inhibits IKK IKK Flavone->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a subclass of flavonoids characterized by multiple methoxy groups.[1][2] These natural compounds, found in plants like Artemisia frigida and Gardenia sootepensis, are of significant interest for their potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant activities.[1][3] The antioxidant capacity of flavonoids is a key parameter in assessing their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4]

This document provides detailed application notes and standardized protocols for the most common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant potential of this compound.

Data Presentation

Specific experimental data on the antioxidant activity of this compound is limited in publicly available literature. The tables below are provided as a template for organizing experimental results and include data for a structurally related compound to serve as a reference.

Table 1: Template for Summarizing Antioxidant Activity of this compound.

Assay Parameter Result (e.g., µg/mL or µM) Positive Control Control IC50 (µg/mL)
DPPH Radical Scavenging IC50 Data to be determined Ascorbic Acid ~8.5[4]
ABTS Radical Scavenging IC50 Data to be determined Trolox ~6.2[4]

| Ferric Reducing Antioxidant Power (FRAP) | Fe²⁺ Equivalents | Data to be determined | Ascorbic Acid | N/A |

Table 2: Reported Antioxidant Activity of a Structurally Similar Flavonoid, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF).

Assay Parameter Result (µM) Reference
DPPH Radical Scavenging EC50 26.9 [5]

| ABTS Radical Scavenging | EC50 | 47.2 |[5] |

Core Mechanisms of Antioxidant Action

The antioxidant effects of flavonoids occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[6] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. In the SET mechanism, an electron is transferred to the radical. The assays described below are based on these principles.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH free radical.[6] In its radical form, DPPH is a deep violet color, but upon accepting a hydrogen atom from an antioxidant, it is reduced to the pale yellow, non-radical form, DPPH-H.[6] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[6][7]

Materials and Equipment:

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

  • Methanol (HPLC grade)[4]

  • Ascorbic acid or Trolox (Positive Control)[4]

  • 96-well microplate[4]

  • Microplate reader[4]

  • Analytical balance

  • Micropipettes

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[6] This solution should be prepared fresh and kept in the dark to prevent degradation.[6]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the test flavone in methanol.[4] From this, create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[4]

  • Positive Control Solution: Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).[4]

Assay Procedure (96-well plate format):

  • Add 100 µL of methanol to the blank wells.

  • Add 100 µL of the various concentrations of the test compound or positive control to their respective wells.[6]

  • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the blank.[6]

  • Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[1][6]

  • Measure the absorbance of all wells at 517 nm using a microplate reader.[1]

Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the test compound.

  • Abs_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_cmpd Prepare Serial Dilutions of Test Compound prep_ctrl Prepare Serial Dilutions of Positive Control add_samples Add 100 µL of Samples/ Controls to Wells prep_ctrl->add_samples add_dpph Add 100 µL of DPPH Solution add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[4] The radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The extent of decolorization is proportional to the antioxidant's concentration.

Materials and Equipment:

  • ABTS[4]

  • Potassium persulfate[4]

  • Methanol or Ethanol[4]

  • Trolox (Positive Control)[4]

  • 96-well microplate[4]

  • Microplate reader[4]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[4]

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[4]

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

  • ABTS•+ Working Solution: Before use, dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Test Compound and Control Solutions: Prepare serial dilutions of the test compound and Trolox as described for the DPPH assay.[4]

Assay Procedure (96-well plate format):

  • Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.[4]

  • Add 20 µL of the different concentrations of the test compound or Trolox to the respective wells.[4]

  • Incubate the plate at room temperature for 6 minutes.[4]

  • Measure the absorbance at 734 nm.[4]

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC50 value from the dose-response curve.

ABTS_Assay_Workflow cluster_rad_gen ABTS•+ Radical Generation (12-16h) cluster_assay_prep Assay Preparation cluster_assay_exec Assay Execution cluster_analysis Data Analysis abts_sol Prepare 7 mM ABTS Solution mix_react Mix Solutions 1:1 Incubate in Dark abts_sol->mix_react kps_sol Prepare 2.45 mM K₂S₂O₈ Solution kps_sol->mix_react dilute_rad Dilute ABTS•+ to Absorbance ~0.70 at 734 nm mix_react->dilute_rad prep_samples Prepare Serial Dilutions of Compound/Trolox add_abts Add 180 µL ABTS•+ Working Solution to Wells prep_samples->add_abts add_cmpd Add 20 µL of Sample/Control add_abts->add_cmpd incubate Incubate 6 min add_cmpd->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[4] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants.

Materials and Equipment:

  • Acetate buffer (300 mM, pH 3.6)[4]

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)[4]

  • Ascorbic acid or FeSO₄ (Standard)[4]

  • Microplate reader[4]

  • 96-well microplate

Reagent Preparation:

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4] Warm the reagent to 37°C before use.

  • Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a standard (e.g., Ascorbic acid or FeSO₄).

Assay Procedure (96-well plate format):

  • Add 20 µL of the different concentrations of the test compound or standard to the respective wells.

  • Add 180 µL of the freshly prepared FRAP reagent to all wells.

  • Incubate the plate at 37°C for 4-30 minutes (time can be optimized).[4]

  • Measure the absorbance at 593 nm.[4]

Calculation: Create a standard curve using known concentrations of FeSO₄. The total antioxidant capacity of the sample is determined from this standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.[4]

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer 300 mM Acetate Buffer (pH 3.6) mix_reagent Mix Buffer:TPTZ:FeCl₃ (10:1:1) to create FRAP Reagent prep_buffer->mix_reagent prep_tptz 10 mM TPTZ Solution prep_tptz->mix_reagent prep_fecl3 20 mM FeCl₃ Solution prep_fecl3->mix_reagent add_frap Add 180 µL of FRAP Reagent mix_reagent->add_frap prep_samples Prepare Serial Dilutions of Compound/Standard add_samples Add 20 µL of Sample/Standard prep_samples->add_samples add_samples->add_frap incubate Incubate at 37°C add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure std_curve Create Standard Curve (FeSO₄) measure->std_curve calculate Express Results as Fe²⁺ Equivalents std_curve->calculate

References

Application Notes and Protocols for DPPH Radical Scavenging Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of flavonoids known for a variety of biological activities, including antioxidant properties.[1] The antioxidant capacity of flavonoids is a key factor in assessing their therapeutic potential, as oxidative stress is implicated in numerous diseases.[2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and straightforward method for evaluating the ability of compounds to act as free radical scavengers.[4] This document provides detailed application notes and a comprehensive protocol for assessing the DPPH radical scavenging activity of this compound.

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable free radical DPPH.[4] In its radical form, DPPH is a deep violet color and exhibits a strong absorbance at approximately 517 nm.[4][5] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[4] This reduction results in a color change from violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[4][5] The degree of this discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[5]

Data Presentation

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
100.95012.5%
250.78029.8%
500.55051.8%
1000.32071.9%
2000.15086.8%
IC50 (µg/mL) -48.2
Ascorbic Acid (Standard)-IC50 = 7.5

Experimental Protocols

This section outlines a detailed methodology for conducting the DPPH radical scavenging assay.

Materials and Equipment

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • Ascorbic acid or Trolox (Positive Control)

  • UV-Vis Spectrophotometer or Microplate Reader

  • Analytical Balance

  • Micropipettes and tips

  • Volumetric flasks

  • 96-well microplates or cuvettes

  • Vortex mixer

Preparation of Reagents

  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the powder in 100 mL of methanol in a volumetric flask.

    • Mix thoroughly until completely dissolved.

    • Store the solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light. This solution should be prepared fresh before use.[4]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve it in 1 mL of methanol.

    • From this stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[6]

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of ascorbic acid or Trolox in methanol in a similar manner to the test compound.

    • Prepare a similar series of dilutions as the test compound.

Assay Procedure (96-Well Plate Method)

  • Plate Setup:

    • Pipette 20 µL of each concentration of the test compound, positive control, and methanol (as a blank) into separate wells of a 96-well microplate.[7]

  • Reaction Initiation:

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.[7]

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][7]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1]

Data Analysis

  • Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution with methanol).

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.[5]

  • Determination of IC50 Value:

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting a graph of percentage inhibition against the concentration of the test compound.[5]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution (20 µL + 180 µL) prep_dpph->mix prep_sample Prepare Serial Dilutions of Flavonoid prep_sample->mix prep_control Prepare Serial Dilutions of Ascorbic Acid prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Flavonoid_Antioxidant_Mechanism DPPH DPPH• (Radical) DPPHH DPPH-H (Non-radical) DPPH->DPPHH H• donation Flavonoid Flavonoid-OH Flavonoid_Radical Flavonoid-O• (Resonance Stabilized) Flavonoid->Flavonoid_Radical H• donation

Caption: General mechanism of DPPH radical scavenging by a flavonoid.

References

Application Notes: ABTS Assay for the Determination of Antioxidant Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone, a class of flavonoids known for their potential biological activities, including antioxidant properties. The evaluation of the antioxidant capacity of such compounds is a critical step in phytochemical research and drug discovery. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method to determine the total antioxidant capacity of natural and synthetic compounds. This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant to its colorless form is proportional to the antioxidant's activity and is typically measured spectrophotometrically at 734 nm.

These application notes provide a detailed protocol for assessing the ABTS radical scavenging activity of this compound.

Principle of the ABTS Assay

The assay is based on the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[1][2] The resulting stable radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.[3] The extent of this color change, measured as a decrease in absorbance at 734 nm, is directly proportional to the antioxidant capacity of the sample.[1] The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Data Presentation

CompoundConcentration (µM)% Inhibition of ABTS RadicalIC50 (µM)TEAC (Trolox Equivalents)
This compound e.g., 10DataDataData
e.g., 25Data
e.g., 50Data
e.g., 100Data
Trolox (Standard) e.g., 5Datae.g., ~5-151.0
Quercetin (Reference Flavonoid) e.g., 2Datae.g., ~1-10e.g., ~2-4

Note: The provided IC50 and TEAC values for Trolox and Quercetin are approximate ranges gathered from various sources and can vary depending on specific experimental conditions.

Experimental Protocol

This protocol is adapted from established methodologies for the ABTS radical scavenging assay.[4][5][6]

Materials and Reagents
  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or Methanol (Spectrophotometric grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Deionized water

Preparation of Solutions
  • 7 mM ABTS Stock Solution : Dissolve an appropriate amount of ABTS in deionized water to achieve a final concentration of 7 mM.

  • 2.45 mM Potassium Persulfate Solution : Dissolve an appropriate amount of potassium persulfate in deionized water to achieve a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Working Solution :

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS radical cation.[2]

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3]

  • Test Compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Standard (Trolox) Stock Solution : Prepare a stock solution of Trolox in the same solvent as the test compound.

  • Working Solutions : Prepare a series of dilutions of the test compound and Trolox in the assay buffer (e.g., ethanol or PBS) to generate a range of concentrations for testing.

Assay Procedure (Microplate Method)
  • Pipette 20 µL of each concentration of the test compound, standard (Trolox), or blank (solvent) into the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature in the dark for a specified time, typically between 6 and 30 minutes. The incubation time should be optimized for the specific compound.

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

Data Calculation
  • Calculate the percentage of ABTS radical scavenging activity for each concentration using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    Where the "Control" is the absorbance of the ABTS•+ solution with the solvent blank.

  • Determine the IC50 value : Plot the percentage of inhibition against the concentration of the test compound and the standard. The IC50 value is the concentration of the sample required to scavenge 50% of the ABTS radicals and can be determined by linear regression analysis.

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) : The TEAC value is calculated as the ratio of the IC50 of Trolox to the IC50 of the test compound.

    TEAC = IC50 (Trolox) / IC50 (Test Compound)

Mandatory Visualization

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix_reagents Mix ABTS and Potassium Persulfate (1:1) prep_abts->mix_reagents prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_reagents incubate_dark Incubate in Dark (12-16 hours) mix_reagents->incubate_dark dilute_abts Dilute ABTS•+ to Absorbance ~0.7 @ 734 nm incubate_dark->dilute_abts add_abts_working Add ABTS•+ Working Solution (180 µL) dilute_abts->add_abts_working prep_sample Prepare Sample and Standard Dilutions add_sample Add Sample/Standard to 96-well plate (20 µL) prep_sample->add_sample add_sample->add_abts_working incubate_rt Incubate at RT (e.g., 6-30 min) add_abts_working->incubate_rt read_abs Read Absorbance at 734 nm incubate_rt->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 calc_teac Calculate TEAC Value calc_ic50->calc_teac

Caption: Experimental workflow for the ABTS radical scavenging assay.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade upon activation by stimuli like lipopolysaccharide (LPS). This activation triggers the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are in turn controlled by upstream signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4]

Polymethoxylated flavones (PMFs) are a class of flavonoids that have demonstrated potent anti-inflammatory effects.[2] 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a specific flavone that, based on the activity of structurally similar compounds, is hypothesized to exert anti-inflammatory effects by modulating these key signaling pathways.[2][5][6] These application notes provide detailed protocols for evaluating the anti-inflammatory potential of this compound in LPS-stimulated RAW 264.7 macrophages.

Data Presentation: Hypothetical Anti-inflammatory Effects

The following tables summarize expected quantitative data from experiments designed to assess the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 4.5
LPS (1 µg/mL)-98.2 ± 3.8
Flavonoid + LPS (1 µg/mL)1097.5 ± 4.1
Flavonoid + LPS (1 µg/mL)2596.8 ± 3.9
Flavonoid + LPS (1 µg/mL)5095.2 ± 4.3

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS control)IC₅₀ (µM)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100
Flavonoid + LPS (1 µg/mL)1078.4 ± 5.2
Flavonoid + LPS (1 µg/mL)2552.1 ± 4.8~26.5
Flavonoid + LPS (1 µg/mL)5028.9 ± 3.5

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1250 ± 98980 ± 75450 ± 38
Flavonoid + LPS (1 µg/mL)10980 ± 72750 ± 61360 ± 29
Flavonoid + LPS (1 µg/mL)25650 ± 55490 ± 42220 ± 18
Flavonoid + LPS (1 µg/mL)50320 ± 28240 ± 21110 ± 12

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 should be obtained from a reputable cell bank.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO₂.[7]

  • Sub-culturing: When cells reach approximately 80% confluency, they should be sub-cultured.

Cytotoxicity Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed.[7]

  • Seed RAW 264.7 cells (1 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight.[7]

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Add LPS (1 µg/mL) to the appropriate wells and incubate for 24 hours.[8]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

The production of NO is a hallmark of macrophage activation.[1]

  • Seed RAW 264.7 cells in a 96-well plate and treat with the flavonoid and LPS as described in the cytotoxicity assay.

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

  • Mix the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][9]

  • Collect the cell culture supernatants after treatment with the flavonoid and LPS for 24 hours.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β as per the kit's protocol.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for iNOS and COX-2

To determine if the flavonoid inhibits the expression of key inflammatory enzymes:

  • Lyse the treated RAW 264.7 cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Assessing Anti-inflammatory Activity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with Flavonoid (1-2 hours) seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) (24 hours) pretreatment->stimulation mtt Cytotoxicity (MTT) stimulation->mtt griess NO Production (Griess) stimulation->griess elisa Cytokine Measurement (ELISA) stimulation->elisa western Protein Expression (Western Blot) stimulation->western analysis Quantify and Analyze Results mtt->analysis griess->analysis elisa->analysis western->analysis

Caption: A flowchart of the experimental procedure.

anti_inflammatory_pathway Hypothesized Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Flavonoid This compound Flavonoid->MAPK Flavonoid->IKK AP1 AP-1 MAPK->AP1 iNOS_COX2 iNOS, COX-2 AP1->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β AP1->Cytokines IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB->iNOS_COX2 NFkB->Cytokines Mediators NO, PGE₂ iNOS_COX2->Mediators

Caption: The proposed mechanism of inflammatory inhibition.

References

Application Notes and Protocols: Cytotoxicity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxyflavonoid (PMF), a class of natural compounds that has garnered significant interest in cancer research due to their potential anti-proliferative and cytotoxic effects.[1] PMFs, predominantly found in citrus peels, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The methoxylation of the flavonoid core is believed to enhance metabolic stability and bioavailability, making them attractive candidates for therapeutic development.[2]

While direct experimental data on the cytotoxic effects of this compound is limited in publicly available literature, studies on structurally similar polymethoxyflavonoids have demonstrated significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines.[1][4] For instance, related compounds have been shown to modulate key apoptotic markers such as p53, Bax, and Bcl-2.[1] This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic properties of this flavone on cancer cell lines. The methodologies outlined herein—the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and Propidium Iodide staining for cell cycle analysis—are fundamental tools in preclinical drug development.[1]

Data Presentation

Table 1: Cytotoxicity of Structurally Similar Polymethoxyflavones on Various Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 / EffectIncubation Time (hours)
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast)Not Specified4.9 µM72
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)Not Specified3.71 µM72
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)Not Specified8.58 µMNot Specified
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)HuCCT1 (Bile Duct)Not Specified53.21 µM48
Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF)RBE (Bile Duct)Not Specified24.1 µM48
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)Not Specified3.92 µM72
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058 (Melanoma)Not Specified8.18 µM72
5,7-dimethoxyflavoneHepG2 (Liver)MTT25 µMNot Specified
5,7,4'-TrimethoxyflavoneSUN-16 (Oral)Not SpecifiedInhibits proliferation at 12.5-200 µM24, 48

Data compiled from various sources.[4][5][6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[10] In late apoptosis and necrosis, the cell membrane becomes permeable, allowing the nuclear stain Propidium Iodide (PI) to enter.[10]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with this compound for the desired time. Include untreated and vehicle-treated cells as controls.

  • Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.[11]

  • Washing: Wash the cells once with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[12]

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses the fluorescent nucleic acid dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[13][14]

Materials:

  • Treated and control cells

  • Cold 70% ethanol[13]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[13]

  • RNase A solution (e.g., 100 µg/mL in PBS)[13]

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[13]

  • Incubation: Fix the cells for at least 30 minutes on ice.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[13]

  • PI Staining: Add 400 µL of PI solution to the cells in the RNase A solution.[13]

  • Incubation: Incubate for 5-10 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions seeding->treatment compound_prep Test Compound Stock Solution Prep. compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, Annexin V, PI) incubation->assay_proc measurement Data Acquisition (Absorbance/Fluorescence) assay_proc->measurement calc Calculation of % Cell Viability/ Apoptosis/Cell Cycle Phase measurement->calc ic50 IC50 Value Determination calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway flavone This compound bax Bax flavone->bax Upregulates bcl2 Bcl-2 flavone->bcl2 Downregulates death_receptor Death Receptors (e.g., Fas, TRAIL-R) flavone->death_receptor Modulates mito Mitochondrial Membrane Potential (ΔΨm) Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptosis signaling pathways modulated by the flavone.

Cell_Cycle_Analysis_Workflow start Start: Treated & Control Cells harvest Harvest Cells (~1x10^6 per sample) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in cold 70% Ethanol wash1->fix wash2 Wash twice with PBS fix->wash2 rnase Treat with RNase A wash2->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain analysis Analyze by Flow Cytometry pi_stain->analysis end End: Cell Cycle Phase Distribution analysis->end

Caption: Workflow for cell cycle analysis using propidium iodide.

References

Unveiling the Cytotoxic Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: An MTT Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to evaluating the cytotoxic effects of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation, making it an essential tool in drug discovery and toxicology. While specific experimental data on this particular flavone is emerging, this protocol is based on established methodologies for similar polymethoxylated flavones (PMFs), a class of compounds known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3]

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential biological activities.[4] Structurally similar compounds have demonstrated significant anti-proliferative and apoptosis-inducing effects in various cancer cell lines.[2][5][6] The MTT assay described herein offers a robust method to quantify the cytotoxic impact of this compound on cancer cells, providing crucial data for preclinical assessment. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the compound's concentration that inhibits 50% of cell growth (IC50).

Data Presentation

The following tables provide a template for presenting quantitative data obtained from an MTT assay evaluating the cytotoxic effects of this compound (referred to as "Test Compound") on a hypothetical cancer cell line (e.g., MCF-7).

Table 1: Cell Viability by MTT Assay

Concentration of Test Compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
196.3 ± 4.8
585.1 ± 6.1
1072.5 ± 5.5
2551.8 ± 4.9
5030.2 ± 3.7
10015.6 ± 2.4

Table 2: IC50 Values of Test Compound on Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)22.5
A549 (Lung Cancer)35.8
HCT-116 (Colon Cancer)18.2
HepG2 (Liver Cancer)41.3

Experimental Protocol: MTT Assay

This protocol details the steps for determining the cytotoxicity of this compound.

Materials:

  • This compound (Test Compound)

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells and perform a cell count to ensure viability is above 90%.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates overnight to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for 24, 48, or 72 hours at 37°C.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Add_Compound Incubate_24_72h 5. Incubate for 24-72h Add_Compound->Incubate_24_72h Add_MTT 6. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Add_DMSO 8. Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance 9. Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway

Polymethoxylated flavones have been shown to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[1] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway Flavonoid This compound PI3K PI3K Flavonoid->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway.

References

Application Note: Assessing the Cytotoxicity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone using a Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of natural compounds found in plants like Artemisia frigida and Gardenia sootepensis.[1][2][3] PMFs are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][4] Evaluating the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery and development.

This application note provides a detailed protocol for assessing the cytotoxicity of this flavone using the Lactate Dehydrogenase (LDH) assay. The LDH assay is a reliable and widely used colorimetric method to quantify cell death by measuring the activity of LDH released from cells with damaged plasma membranes.[5][6]

Principle of the LDH Assay

Lactate dehydrogenase is a stable cytosolic enzyme present in all cells.[5] When the plasma membrane's integrity is compromised due to apoptosis, necrosis, or other forms of cellular damage, LDH is released into the cell culture supernatant.[5] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction.[6]

  • LDH-catalyzed reaction : The released LDH catalyzes the conversion of lactate to pyruvate, which concurrently reduces NAD⁺ to NADH.

  • Color development : A second enzyme, diaphorase, uses the newly formed NADH to reduce a tetrazolium salt (like INT - iodonitrotetrazolium chloride) into a red formazan product.[6]

  • Quantification : The amount of this water-soluble formazan dye is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells. The intensity of the red color is measured spectrophotometrically at an absorbance of approximately 490 nm.[7]

Data Presentation

The following table represents example data obtained from an LDH assay assessing the cytotoxicity of this compound on a hypothetical cancer cell line after a 48-hour incubation period.

Treatment GroupConcentration (µM)Mean OD₄₉₀ (± SD)% Cytotoxicity
Vehicle Control (0.1% DMSO)00.150 (± 0.015)0%
This compound 100.210 (± 0.020)7.5%
250.350 (± 0.030)25.0%
500.680 (± 0.045)66.3%
1000.920 (± 0.060)96.3%
Positive Control (1% Triton X-100)N/A0.950 (± 0.050)100%
Background Control (Medium Only)N/A0.050 (± 0.005)N/A

OD₄₉₀: Optical Density at 490 nm; SD: Standard Deviation. Percent cytotoxicity is calculated using the formula described in the Data Analysis section.

Experimental Protocols

This protocol provides a step-by-step method for conducting the LDH cytotoxicity assay.

1. Materials and Reagents

  • Cultured mammalian cells (adherent or suspension)

  • This compound stock solution (dissolved in DMSO)

  • Sterile, 96-well flat-bottom tissue culture plates

  • Optically clear, 96-well flat-bottom assay plates

  • Complete cell culture medium (with low serum, e.g., 1%, to reduce background LDH)[8]

  • LDH Assay Kit components:

    • Assay Buffer

    • Substrate Mix (e.g., INT)

    • Lysis Solution (e.g., 10X Triton X-100)[7]

    • Stop Solution (e.g., 1M acetic acid or 1N HCl)[7][9]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[7]

2. Experimental Workflow

LDH_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_assay Phase 2: LDH Assay cluster_readout Phase 3: Data Acquisition & Analysis A Seed cells in a 96-well plate (1x10⁴ - 5x10⁴ cells/well) B Incubate overnight (24h) to allow cell attachment A->B C Treat cells with various concentrations of Flavone and controls (Vehicle, Lysis Buffer) B->C D Incubate for desired exposure period (e.g., 24, 48, 72 hours) C->D E Centrifuge plate (optional, for adherent cells) (250 x g for 5-10 min) D->E F Transfer 50 µL of supernatant to a new 96-well assay plate E->F G Prepare and add 50 µL of LDH Reaction Mixture to each well F->G H Incubate at room temperature for 30 min (protected from light) G->H I Add 50 µL of Stop Solution to each well H->I J Measure absorbance at 490 nm (Reference λ at 680-690 nm) I->J K Calculate % Cytotoxicity J->K

Caption: Workflow for LDH Cytotoxicity Assay.

3. Detailed Procedure

Step 1: Cell Seeding

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed the cells in a sterile 96-well tissue culture plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Include wells for all controls in triplicate.[9]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.

Step 2: Cell Treatment

  • Prepare serial dilutions of the this compound in culture medium from a concentrated stock.

  • Set up the following controls on the same plate:[10][11]

    • Spontaneous LDH Release (Vehicle Control): Wells with untreated cells or cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve the flavone. This measures the baseline level of LDH release.

    • Maximum LDH Release (Positive Control): Wells with cells to be lysed. 10 µL of Lysis Buffer (e.g., 10X Triton X-100) will be added to these wells 45 minutes before the end of the incubation period.[8] This determines the total releasable LDH.

    • Background Control: Wells containing only culture medium without cells to measure the LDH activity present in the medium itself.[9]

  • Carefully add 10 µL of the diluted flavone solutions and controls to the appropriate wells.

  • Incubate the plate at 37°C with 5% CO₂ for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: LDH Reaction

  • Shortly before the end of the incubation, add 10 µL of Lysis Buffer to the "Maximum Release" control wells and incubate for an additional 30-45 minutes.[7][8]

  • Centrifuge the plate at 250 x g for 5-10 minutes. This step pellets the cells and is recommended to avoid transferring any detached, intact cells.[9]

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well assay plate.[12]

  • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

  • Add 50 µL of the freshly prepared Reaction Mixture to each well of the assay plate.[12]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][13]

Step 4: Absorbance Measurement

  • Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Gently tap the plate to ensure the contents are mixed. Remove any air bubbles.

  • Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure a reference wavelength (e.g., 680 nm) to subtract background absorbance from the instrument.[7]

4. Data Analysis

  • Correct for Background: Subtract the average absorbance value of the reference wavelength from the 490 nm absorbance value for all wells. Then, subtract the average absorbance of the Background Control (medium only) from all other corrected values.

  • Calculate Percent Cytotoxicity: Use the following formula to determine the percentage of cytotoxicity for each concentration of the flavone:[9]

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Experimental LDH Release: Absorbance from cells treated with the flavone.

    • Spontaneous LDH Release: Absorbance from vehicle-treated cells.

    • Maximum LDH Release: Absorbance from cells lysed with Triton X-100.

Potential Signaling Pathways

Polymethoxylated flavones often exert their cytotoxic effects by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[4] While the specific mechanisms of this compound are still under investigation, studies on structurally similar flavonoids suggest potential involvement of pathways like PI3K/Akt, MAPK, and NF-κB.[1][4]

For example, inhibition of the PI3K/Akt survival pathway is a common mechanism for inducing apoptosis in cancer cells.[4] Flavonoids can suppress the phosphorylation of Akt, leading to the downstream activation of pro-apoptotic proteins (like Bad and Bax) and the inhibition of anti-apoptotic proteins (like Bcl-2), ultimately triggering caspase activation and programmed cell death.

PI3K_Akt_Pathway flavone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavone pi3k PI3K flavone->pi3k Inhibits akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bad Bad (Pro-apoptotic) akt->bad Inhibits apoptosis Apoptosis (Cell Death) bcl2->apoptosis caspase Caspase Activation bad->caspase bad->apoptosis caspase->apoptosis

Caption: Potential PI3K/Akt Apoptotic Pathway.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and its Analogs In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro neuroprotective data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. The following application notes and protocols are based on the demonstrated neuroprotective effects of the structurally analogous and well-studied polymethoxylated flavone, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) . These methodologies provide a robust framework for the investigation of novel flavonoids in the context of neurodegenerative disease research.

Application Notes

Polymethoxylated flavones (PMFs) are a class of flavonoids that have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1] The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and interfere with apoptotic signaling cascades.[1][2]

The compound 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), isolated from Achillea fragrantissima, has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[2][3] The primary mechanisms of action for TTF in vitro involve the attenuation of intracellular reactive oxygen species (ROS) accumulation and the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of SAPK/JNK and ERK1/2.[2][3] Given the structural similarity, it is hypothesized that this compound may exhibit comparable neuroprotective properties.

The following protocols are designed to assess the potential of test compounds to protect neuronal cells against Aβ-induced cytotoxicity and to elucidate the underlying molecular mechanisms.

Data Presentation: Neuroprotective Effects of 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) In Vitro

The following tables summarize the quantitative data on the neuroprotective effects of TTF against amyloid-beta (Aβ₂₅₋₃₅)-induced toxicity in N2a neuroblastoma cells.

Table 1: Effect of TTF on Aβ₂₅₋₃₅-Induced Cytotoxicity and Cell Viability

AssayTreatment (20 h)Outcome
LDH Release25 µM Aβ₂₅₋₃₅60% increase in cell death
Crystal Violet25 µM Aβ₂₅₋₃₅55% reduction in cell viability
LDH Release25 µM Aβ₂₅₋₃₅ + 140 nM TTF96% protection from cell death
Crystal Violet25 µM Aβ₂₅₋₃₅ + 140 nM TTF96% protection from viability loss

Data extracted from a study on N2a neuroblastoma cells.[3]

Table 2: Effect of TTF on Aβ₂₅₋₃₅-Induced Intracellular ROS Accumulation

TreatmentOutcome
25 µM Aβ₂₅₋₃₅Significant increase in ROS levels
25 µM Aβ₂₅₋₃₅ + TTFAttenuation of intracellular ROS accumulation

Qualitative summary based on DCF-DA assay results.[2][3]

Table 3: Effect of TTF on Aβ₂₅₋₃₅-Induced MAPK Signaling

Target ProteinTreatmentConcentration of TTF% Inhibition of Phosphorylation
Phospho-ERK1/225 µM Aβ₂₅₋₃₅3 nM84%
Phospho-SAPK/JNK25 µM Aβ₂₅₋₃₅3 nM26%
Phospho-SAPK/JNK25 µM Aβ₂₅₋₃₅32 nM60%

Data from ELISA-based quantification in N2a cells.[3]

Experimental Workflow and Signaling Pathways

G cluster_workflow Experimental Workflow for Neuroprotection Assays cluster_assays Assess Neuroprotective Effects A Seed N2a Neuroblastoma Cells (96-well plates) B Pre-treat with Flavonoid (e.g., this compound) A->B C Induce Neurotoxicity (e.g., with Amyloid-Beta) B->C D Incubate for 20-24 hours C->D E Cytotoxicity Assay (LDH Release) D->E F Cell Viability Assay (Crystal Violet) D->F G Oxidative Stress Assay (DCF-DA for ROS) D->G H Mechanism of Action (ELISA for p-ERK/JNK) D->H

Caption: General experimental workflow for assessing in vitro neuroprotective effects.

G cluster_pathway Proposed Neuroprotective Signaling Pathway AB Amyloid-Beta (Aβ) (Neurotoxic Stimulus) ROS Intracellular ROS (Oxidative Stress) AB->ROS induces MAPK MAPK Pathway Activation ROS->MAPK activates ERK p-ERK1/2 MAPK->ERK JNK p-SAPK/JNK MAPK->JNK Apoptosis Neuronal Cell Death ERK->Apoptosis JNK->Apoptosis Flavonoid 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone (or TTF analog) Flavonoid->ROS inhibits Flavonoid->MAPK inhibits

Caption: Inhibition of Aβ-induced MAPK signaling by the flavonoid.

Experimental Protocols

Cell Culture and Treatment

This protocol is for the maintenance of the N2a neuroblastoma cell line, a common model for in vitro neurotoxicity studies.

  • Cell Line: N2a mouse neuroblastoma cells.

  • Culture Medium: 43% DMEM (high glucose), 50% Opti-MEM, 1% FBS, 2 mM glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Culture N2a cells in T-75 flasks until they reach 80-90% confluency.

    • For experiments, seed cells into 96-well plates at a density of 10,000 cells per well in 200 µL of culture medium.

    • Allow cells to adhere and grow for 24 hours before treatment.

    • Prepare stock solutions of the test flavonoid in DMSO and dilute to final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

    • Pre-treat the cells with various concentrations of the flavonoid for a specified period (e.g., 2 hours) before inducing toxicity.

Induction of Neurotoxicity with Amyloid-Beta (Aβ₂₅₋₃₅)
  • Reagent Preparation: Prepare a 1 mM stock solution of Aβ₂₅₋₃₅ peptide in sterile distilled water. To promote aggregation, incubate the stock solution at 37°C for 48 hours before use.

  • Procedure:

    • After pre-treatment with the flavonoid, add the aggregated Aβ₂₅₋₃₅ peptide to the cell culture wells to a final concentration of 25 µM.

    • Include control wells: cells with medium only (negative control), cells with Aβ₂₅₋₃₅ only (positive toxicity control), and cells with flavonoid only (to test for inherent toxicity).

    • Incubate the plates for 20-24 hours at 37°C.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a cytosolic enzyme that is released upon plasma membrane damage. Its activity in the supernatant is proportional to the number of lysed cells.

  • Procedure:

    • After the incubation period, carefully collect 50 µL of the cell-conditioned medium from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Perform the LDH assay using a commercial colorimetric kit, following the manufacturer’s instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the control wells treated with a lysis buffer (maximum LDH release).

Crystal Violet Cell Viability Assay

This assay quantifies the number of viable, adherent cells remaining after treatment.

  • Principle: Crystal violet is a dye that binds to the DNA of adherent cells. The amount of dye retained is proportional to the cell biomass.

  • Procedure:

    • After removing the conditioned media for the LDH assay, gently wash the adherent cells in the plate twice with phosphate-buffered saline (PBS).

    • Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and allow the plate to air dry.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry completely.

    • Solubilize the bound dye by adding 200 µL of methanol to each well.

    • Measure the optical density at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Intracellular ROS Detection using DCF-DA

This assay measures the levels of intracellular reactive oxygen species.

  • Principle: The cell-permeable 2′,7′-dichlorofluorescein diacetate (DCF-DA) is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Procedure:

    • Plate and treat the cells as described in Protocol 1 and 2.

    • At the end of the treatment period, remove the medium and wash the cells twice with PBS.

    • Load the cells with 20 µM DCF-DA in fresh medium and incubate for 30 minutes at 37°C in the dark.

    • Rinse the cells twice with PBS to remove the excess probe.

    • Replace with fresh medium or PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

ELISA for Phosphorylated ERK1/2 and SAPK/JNK

This protocol quantifies the levels of total and phosphorylated signaling proteins.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture the target protein (total or phosphorylated) and detect it with a specific antibody.

  • Procedure:

    • Grow and treat cells in larger format plates (e.g., 6-well or 12-well) to obtain sufficient protein lysate.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Use a commercial ELISA kit specific for total and phosphorylated forms of ERK1/2 and SAPK/JNK.

    • Follow the manufacturer’s protocol, which typically involves:

      • Adding equal amounts of protein lysate to the antibody-coated wells.

      • Incubating to allow protein capture.

      • Washing away unbound proteins.

      • Adding a detection antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Adding a TMB substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at 450 nm.

    • Calculate the levels of phosphorylated protein relative to the total protein for each sample.

References

Application of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of bioactive compounds found in various medicinal plants. PMFs are of significant interest in oncology research due to their potential anti-cancer properties, which include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.[1] While direct experimental data on this compound in breast cancer is limited, research on structurally similar PMFs provides a strong foundation for investigating its therapeutic potential.[2] This document provides detailed application notes and protocols for the in-vitro evaluation of this compound's efficacy against breast cancer cell lines.

The methodologies described herein are based on established protocols for assessing the anti-cancer effects of flavonoids and are intended to guide researchers in their investigation of this compound.

Data Presentation

Quantitative data from studies on structurally similar polymethoxyflavones are summarized below to provide a reference for expected outcomes in breast cancer cell lines.

Disclaimer: The following data is derived from studies on structurally analogous compounds and should be considered as a reference for experimental design. Actual IC50 values for this compound may vary.

Table 1: Cytotoxicity of Structurally Similar Polymethoxyflavones on Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)
5,4,'3'-trihydroxy-6,7,8-trimethoxyflavone (sideritoflavone)MCF-7Single-digit µMNot Specified
5,4,'3'-trihydroxy-6,7,8-trimethoxyflavone (sideritoflavone)HCC1937Single-digit µMNot Specified
5,4,'3'-trihydroxy-6,7,8-trimethoxyflavone (sideritoflavone)JIMT-1Single-digit µMNot Specified
5,6,7-TrihydroxyflavoneMDA-MB-2313.23 ± 0.81Not Specified
5,6,7-TrihydroxyflavoneMCF-76.14 ± 0.96Not Specified
5-hydroxy-7,4'-dimethoxyflavoneMCF-724.12 ± 0.4572

Table 2: Effects of a Structurally Similar Flavonoid (5-hydroxy-3',4',7'-trimethoxyflavone) on Apoptotic Markers in MCF-7 Cells

MarkerEffect
p53Upregulation
BaxUpregulation
Bcl-2Downregulation
Cleaved PARPIncreased
Reactive Oxygen Species (ROS)Increased

Signaling Pathways of Interest

Based on studies of related polymethoxyflavones, this compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways to investigate include:

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in breast cancer.[2][3] Inhibition of this pathway by PMFs can re-sensitize cancer cells to apoptosis.[3]

  • MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.

  • NF-κB Signaling Pathway: This pathway is involved in the inflammatory response and cell survival.

Below is a diagram illustrating the potential mechanism of action of this compound on the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Bax Bax Akt->Bax Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer potential of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated breast cancer cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with desired concentrations of the compound.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated breast cancer cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways and apoptosis.

  • Materials:

    • Treated and untreated breast cancer cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection system

  • Protocol:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Experimental Workflow

A typical workflow for the in-vitro evaluation of this compound is depicted below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion start Prepare this compound Stock Solution cell_culture Culture Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) start->cell_culture mtt_assay Perform MTT Assay to Determine IC50 cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis mtt_assay->apoptosis_assay Based on IC50 cell_cycle_analysis Propidium Iodide Staining for Cell Cycle Analysis mtt_assay->cell_cycle_analysis Based on IC50 western_blot Western Blot for Protein Expression (PI3K/Akt, Apoptotic Markers) apoptosis_assay->western_blot cell_cycle_analysis->western_blot data_analysis Analyze and Interpret Data western_blot->data_analysis conclusion Draw Conclusions on Anticancer Efficacy and Mechanism data_analysis->conclusion

Caption: In-vitro Evaluation Workflow.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the potential of this compound as an anti-cancer agent in breast cancer research. While direct evidence is still emerging, the known activities of structurally similar polymethoxyflavones suggest that this compound is a promising candidate for further study. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can elucidate its mechanism of action and contribute to the development of novel flavonoid-based therapies for breast cancer.

References

Application Notes and Protocols for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the therapeutic applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. The information presented here is based on the known therapeutic potential of structurally related polymethoxylated flavones (PMFs) to infer possible applications and guide future research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a polymethoxylated flavone (PMF), a subclass of flavonoids characterized by multiple methoxy groups.[1] PMFs are naturally occurring compounds found predominantly in citrus peels and have garnered significant interest in pharmacology due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[2] This increased stability makes them attractive candidates for therapeutic development.[2] The broad spectrum of biological activities demonstrated by PMFs, including anti-inflammatory, anticancer, and neuroprotective effects, provides a strong rationale for investigating this compound as a potential therapeutic agent.[1][2]

Potential Therapeutic Applications

Based on the activities of structurally similar PMFs, this compound is a candidate for investigation in the following therapeutic areas:

Anti-Cancer Activity

Polymethoxyflavones have demonstrated significant anti-cancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] They have been shown to target cancer stemness and can enhance the efficacy of conventional chemotherapy drugs.[1] For instance, the structurally related compound 5-hydroxy-3',4',7-trimethoxyflavone has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell line MCF-7.[1][3] Some PMFs can also reverse multidrug resistance in cancer cells by inhibiting the activity of efflux pumps like the breast cancer resistance protein (BCRP)/ABCG2.[1]

Anti-Inflammatory Activity

PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory cytokines and mediators.[1] For example, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to reduce nitric oxide (NO) and pro-inflammatory cytokine production in LPS-treated RAW 264.7 cells by attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5]

Neuroprotective Properties

Several flavonoids have demonstrated neuroprotective effects. For instance, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone has been shown to protect against beta-amyloid-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[6] Another related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, was found to mitigate lead-induced neurotoxicity in rats through its chelating, antioxidant, and anti-inflammatory properties.[7] The mechanisms often involve the modulation of signaling pathways such as the MAPK pathway and reduction of oxidative stress.[6]

Data Presentation

The following tables summarize quantitative data from studies on structurally similar polymethoxyflavones to provide a reference for potential efficacy.

Table 1: Anti-Cancer Activity of Structurally Similar Flavonoids

Compound Cell Line Assay IC50 / Effect Reference
5,7-dimethoxyflavone HepG2 (Liver Cancer) MTT IC50: 25 µM [8]
3',4',5-trihydroxyflavone A549 (Lung Cancer) MTT EC50: < 100 µM [9]
3',4',5-trihydroxyflavone MCF-7 (Breast Cancer) MTT EC50: 12-24 µM [9]
5-hydroxy-3',4',7-trimethoxyflavone MCF-7 (Breast Cancer) Proliferation Assay Significant inhibition [1][3]

| 5,6,7-trimethoxyflavone derivative | Aspc-1 (Pancreatic Cancer) | Proliferation Assay | IC50: 5.30 µM |[1] |

Table 2: Anti-Inflammatory Activity of Structurally Similar Flavonoids

Compound Cell Model Key Findings Reference
5,6,4'-trihydroxy-7,3'-dimethoxyflavone LPS-stimulated RAW 264.7 cells Reduced NO and TNF-α production [4][5]

| 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) | B. fragilis enterotoxin-stimulated intestinal epithelial cells | Decreased IL-8 and PGE2 production |[1][10] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Anti-Inflammatory Activity via Nitric Oxide (NO) Assay

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (Test Compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Protocol 3: Apoptosis Assessment using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line

  • Test Compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Signaling Pathways

The therapeutic effects of PMFs are often mediated through the modulation of complex intracellular signaling pathways.[1] Below are diagrams of key pathways potentially targeted by this compound, based on the actions of related compounds.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Compound 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammation Inflammation & Apoptosis AP1->Inflammation Compound 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Compound->MAPKK Inhibits

Caption: Modulation of the MAPK signaling cascade.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Experimental Workflow

Experimental_Workflow start Hypothesis: Compound has therapeutic potential invitro In Vitro Screening (Cytotoxicity, Anti-inflammatory) start->invitro mechanism Mechanism of Action (Western Blot, Flow Cytometry) invitro->mechanism data Data Analysis & Interpretation invitro->data invivo In Vivo Models (Xenograft, Disease Models) mechanism->invivo invivo->data conclusion Conclusion on Therapeutic Efficacy data->conclusion

References

Troubleshooting & Optimization

Improving aqueous solubility of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

A1: this compound is a polymethoxylated flavone, a type of flavonoid compound found in plants like Artemisia frigida and Gardenia sootepensis.[1][2] Like many flavonoids, its poor aqueous solubility is due to its molecular structure, which is largely hydrophobic despite the presence of hydroxyl groups.[3] The planar ring structure and multiple methoxy groups contribute to a crystalline lattice that is resistant to being broken down by water molecules.[3]

Q2: What are the initial steps for handling and dissolving this compound in the laboratory?

A2: For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent.[4] Product datasheets indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] This stock solution can then be diluted into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (e.g., cell viability).[4]

Q3: What are the main strategies to improve the aqueous solubility of this flavone for in vitro and in vivo studies?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble flavonoids.[6] These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (nanosuspensions) and converting the crystalline form to a more soluble amorphous form (solid dispersions).[7][8][9]

  • Chemical Modifications: These approaches involve the formation of new molecular entities with improved solubility. A primary example is complexation, where the flavonoid is encapsulated within a hydrophilic host molecule, such as a cyclodextrin.[6][10][11]

  • Use of Formulation Excipients: This involves adding other substances to the formulation to aid dissolution. Common methods include the use of co-solvents and surfactants.[12]

Troubleshooting Guide

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is to work with a lower final concentration of the flavone.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium can increase the solubility of the compound.[12]

  • Complexation with Cyclodextrins: Pre-forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility and prevent precipitation.[13][14]

Q5: I need to prepare an oral formulation for an animal study, but the required dose is too high for a simple solution. What are my options?

A5: For high-dose oral formulations, more advanced techniques are necessary to improve both solubility and bioavailability.[15] Consider the following approaches:

  • Solid Dispersions: Dispersing the flavone in a hydrophilic polymer matrix can create a more soluble amorphous form.[7][15][16][17] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17]

  • Nanosuspensions: Reducing the particle size of the flavone to the nanometer range dramatically increases the surface area for dissolution.[8][9][18] This can be achieved through methods like high-pressure homogenization or media milling.[18]

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈--INVALID-LINK--[2]
Molecular Weight 360.31 g/mol --INVALID-LINK--[5]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one--INVALID-LINK--[2]
Appearance Off-white to light yellow solid--INVALID-LINK--[5]
Solubility DMSO: 100 mg/mL (277.54 mM)--INVALID-LINK--[5]

Table 2: Comparison of Solubility Enhancement Techniques for Flavonoids (Illustrative Data)

TechniqueTypical Carrier/MethodExpected Solubility IncreaseKey Advantages
Co-solvency Ethanol, Propylene Glycol, PEG 4002 to 50-foldSimple, rapid formulation.[12]
Cyclodextrin Complexation β-Cyclodextrin, HP-β-Cyclodextrin10 to >250-foldSignificant solubility enhancement, improved stability.[10]
Solid Dispersion PVP, PEG5 to 100-foldEnhances dissolution rate, potential for amorphous conversion.[16][17]
Nanosuspension High-Pressure HomogenizationVariable (increases dissolution rate)Increased surface area, improved bioavailability.[8][19]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound.

  • Add a precise volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Use an ultrasonic bath to facilitate dissolution if needed.[5]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Solubility Enhancement using Co-solvents

  • Prepare a concentrated stock solution of the flavone in a suitable organic solvent (e.g., ethanol).

  • Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol v/v).

  • Add a small, fixed amount of the flavone stock solution to each co-solvent buffer.

  • Vortex and equilibrate the samples for 24 hours.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the dissolved flavone in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10 mM).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Filter the solution through a 0.22 µm filter to remove undissolved flavone.

  • The resulting clear solution is the aqueous complex of the flavone with HP-β-CD. The concentration can be determined by HPLC-UV.

  • For a solid complex, the solution can be freeze-dried.[20]

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a hydrophilic carrier such as PVP K30 or PEG 6000.

  • Dissolve both the flavone and the carrier in a common volatile solvent (e.g., ethanol) at a specific drug-to-carrier ratio (e.g., 1:4 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a fine powder.

Visualizations

G cluster_input Initial Problem cluster_screening Solubility Screening cluster_formulation Formulation Strategy cluster_application Application start Poor Aqueous Solubility of Flavone screen Screening in Co-solvents (Ethanol, PEG, etc.) start->screen Simple Approach ph_test pH-dependent Solubility Test start->ph_test solid_disp Solid Dispersion start->solid_disp Advanced Approach (Oral Delivery) nanosuspension Nanosuspension start->nanosuspension Advanced Approach (Oral/IV Delivery) cosolvent Co-solvent System screen->cosolvent Solubility Improved? complexation Cyclodextrin Complexation screen->complexation Still Precipitates? ph_test->cosolvent invitro In Vitro Assay cosolvent->invitro complexation->invitro invivo In Vivo Study complexation->invivo solid_disp->invivo nanosuspension->invivo

Caption: Workflow for selecting a solubility enhancement technique.

Caption: Mechanism of cyclodextrin inclusion complexation.

G cluster_inflammation Anti-inflammatory Signaling flavone Polymethoxylated Flavone nfkb NF-κB Pathway flavone->nfkb Inhibits mapk MAPK Pathway flavone->mapk Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Reduces Production mapk->cytokines Reduces Production

Caption: Potential anti-inflammatory signaling pathway modulation.[21][22][23][24][25]

References

Technical Support Center: Optimizing Extraction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and optimization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone from plant material. This naturally occurring methylated flavone has been identified in various plant species, including Artemisia argyi, Artemisia frigida, and Eupatorium capillifolium.[1][2]

Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you navigate challenges in your extraction workflow.

Issue 1: Low Extraction Yield

Q: My extraction yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended.

  • Inappropriate Solvent System: The polarity of your solvent may not be optimal for this moderately polar flavone.[3] Glycosylated flavonoids are more polar and extract well with alcohol-water mixtures, while less polar aglycones are more soluble in solvents like acetone or ethyl acetate.[4][5]

    • Solution: Perform a solvent screening with varying polarities. Aqueous mixtures of ethanol or methanol (e.g., 50-80%) are often effective for moderately polar flavonoids.[3][6][7] Consider a sequential extraction, starting with a non-polar solvent to remove lipids, followed by a mid-polarity solvent for the target compound.[8]

  • Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to incomplete extraction.[3]

    • Solution: Systematically optimize key parameters. High temperatures can improve solubility but risk degrading thermolabile compounds. A time-course study can determine the point of maximum yield before degradation occurs. Insufficient solvent volume can also lead to incomplete extraction.[4] Test ratios from 10:1 to 50:1 (mL/g) to find the optimum.[3]

  • Inefficient Extraction Method: Traditional methods like maceration can be time-consuming and less efficient.[9]

    • Solution: Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use energy to disrupt plant cell walls, which can significantly improve yields and reduce extraction times.[3][9]

  • Poor Plant Material Quality: The concentration of flavonoids can vary based on the plant's genetics, growing conditions, harvest time, and post-harvest handling.[10]

    • Solution: Ensure you are using high-quality, properly dried, and stored plant material.[4] Air-drying in the shade is often preferred for preserving heat-labile compounds.[11]

  • Insufficient Grinding: Large particle size can limit solvent penetration into the plant matrix.

    • Solution: Grind the dried plant material to a uniform, fine powder (e.g., 40-60 mesh or <0.5 mm) to increase the surface area available for extraction.[4][11]

Issue 2: Co-extraction of Impurities

Q: My crude extract is highly impure with compounds of similar polarity, making purification difficult. How can I improve selectivity?

A: High impurity levels are common when dealing with complex plant matrices.[3]

  • Broad Solvent Specificity: The chosen solvent may be co-extracting a wide range of compounds.

    • Solution 1: Preliminary Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes, which can interfere with subsequent steps.[12]

    • Solution 2: Liquid-Liquid Partitioning: After initial extraction, the crude extract can be suspended in water and sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate).[3][13] The target flavone will likely concentrate in the moderately polar fraction (e.g., ethyl acetate).

  • Complex Plant Matrix: The source material naturally contains a high diversity of secondary metabolites.[3]

    • Solution: Incorporate a preliminary clean-up step before final purification. This can involve solid-phase extraction (SPE) to remove major classes of impurities or precipitation of unwanted compounds.[4]

Issue 3: Degradation of the Target Compound

Q: I suspect my flavone is degrading during extraction or workup, indicated by color changes or inconsistent analytical results. How can I prevent this?

A: Flavonoids can be sensitive to heat, light, and oxidative conditions.[4]

  • Thermal Degradation: Many flavonoids are thermolabile and can decompose at high temperatures used during extraction or solvent evaporation.[4]

    • Solution: Use lower temperatures for extraction (e.g., 40-60°C). When concentrating the extract, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[3] Consider non-thermal methods like maceration at room temperature or UAE at controlled, lower temperatures.[4]

  • Oxidative Degradation: Exposure to air, light, or enzymes present in the plant material (like polyphenol oxidase) can oxidize the flavone.[4]

    • Solution: Blanching the plant material before extraction can deactivate enzymes. Store extracts and purified compounds protected from light (e.g., in amber vials) and consider flushing containers with an inert gas like nitrogen or argon before sealing.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for extracting this compound?

A1: Based on its structure, this flavone is moderately polar. An excellent starting point is an aqueous ethanol or methanol mixture, typically in the range of 70-80%.[3][6] These solvents are effective at solubilizing moderately polar flavonoids and are considered relatively green, especially ethanol.[15] Pure methanol is also a good solvent but is more toxic.[7][8]

Q2: Which extraction technique is more suitable: conventional or modern?

A2: While conventional methods like maceration and Soxhlet extraction are simple and low-cost, they often require large solvent volumes and long extraction times, which increases the risk of thermal degradation.[9][16] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally faster, more efficient, and consume less solvent.[16][17] UAE is particularly beneficial as it can enhance extraction efficiency at lower temperatures, preserving heat-sensitive compounds.[9][18] The choice ultimately depends on available equipment and the scale of the extraction.[11]

Q3: How can I systematically optimize the extraction parameters to maximize yield?

A3: To maximize yield, a systematic optimization is crucial. Key parameters to investigate include:

  • Solvent Concentration: Test a range of aqueous alcohol concentrations (e.g., 50%, 70%, 95% ethanol or methanol) to find the optimal polarity.[3]

  • Temperature: Evaluate a range, for example, from 40°C to 70°C, to balance solubility and stability.[3]

  • Extraction Time: Investigate durations from 20 to 60 minutes for modern methods or longer for conventional ones.[3]

  • Solvent-to-Solid Ratio: Test ratios from 10:1 to 50:1 (mL/g) to ensure complete extraction without excessive dilution.[3] An experimental design approach, such as a Box-Behnken design, can efficiently identify the optimal conditions for these variables.[19]

Q4: How should I prepare the plant material before extraction?

A4: Proper sample preparation is a critical first step. The plant material should be thoroughly dried to a constant weight to prevent enzymatic degradation and ensure accurate measurements.[11] Drying can be done via air-drying (in shade to protect labile compounds), oven-drying at low temperatures, or freeze-drying.[11] After drying, the material must be ground into a fine, homogenous powder (e.g., <0.5 mm) to increase the surface area for efficient solvent contact.[11]

Q5: What is a general procedure for purifying the crude extract?

A5: A multi-step approach is typically required. After obtaining the crude extract and partitioning it (as described in the troubleshooting section), column chromatography is the most common method for purification.[3][13] A typical workflow involves using a silica gel column and eluting with a solvent gradient of increasing polarity, such as starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate/methanol gradient.[3][13] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure compound.[3] Sephadex LH-20 chromatography can also be very effective for separating flavonoids.[20]

Data Presentation

The following tables summarize key quantitative data and comparisons to aid in experimental design.

Table 1: Key Parameters for Extraction Optimization

Parameter Typical Range Rationale & Considerations
Solvent Concentration 50-95% aqueous ethanol or methanol The optimal concentration depends on the polarity of the target flavone. Water is often added to increase solvent polarity and improve extraction of glycosides.[15]
Temperature 40 - 70°C Higher temperatures increase solubility and diffusion but can cause degradation of thermolabile compounds above 50-60°C.[3][4]
Extraction Time (UAE/MAE) 15 - 60 minutes Modern methods significantly reduce extraction time. A time-course study is needed to find the optimum duration.[3][6]
Solvent-to-Solid Ratio 10:1 to 50:1 (mL/g) A higher ratio enhances extraction efficiency but can lead to dilute extracts requiring more energy for concentration.[3][18]

| pH | 2 - 7 | A slightly acidic pH can improve the stability and extraction of some flavonoids.[18] |

Table 2: Comparison of Common Extraction Methods

Extraction Method Advantages Disadvantages
Maceration Simple, low cost, suitable for thermolabile compounds.[9] Time-consuming, requires large solvent volumes, lower extraction efficiency.[9]
Soxhlet Extraction Reduces solvent consumption compared to maceration; continuous process.[9] Requires heating, which can degrade heat-sensitive compounds; time-consuming.[16]
Ultrasound-Assisted (UAE) High efficiency, reduced extraction time and solvent use, suitable for thermolabile compounds at controlled temperatures.[9][17] The quality of the extract can be affected by ultrasonic power; requires specialized equipment.[9]

| Microwave-Assisted (MAE) | Very rapid, high efficiency, reduced solvent consumption.[6][17] | Risk of thermal degradation due to localized hot spots; may be difficult to scale up.[6][10] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for the UAE of this compound from dried, powdered plant material.

  • Preparation: Weigh 10 g of finely powdered plant material and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 80% ethanol (v/v), creating a solvent-to-solid ratio of 20:1.[3]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-40 minutes at a controlled temperature of 50°C.[3]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: To maximize yield, transfer the plant residue back to the flask, add another 200 mL of fresh 80% ethanol, and repeat the sonication and filtration steps.[21]

  • Concentration: Combine the filtrates from all extractions. Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3][4]

  • Storage: Store the dried crude extract in a desiccator in the dark at 4°C until further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying the target flavone from the crude extract.

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in n-hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol or acetone and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the solvent polarity by adding ethyl acetate in a stepwise or linear gradient (e.g., 9:1, 8:2, 1:1 v/v n-hexane:ethyl acetate).[3] Further increases in polarity can be achieved with an ethyl acetate:methanol gradient.[3]

  • Fraction Collection: Collect the eluate in separate test tubes (e.g., 10-15 mL fractions).

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions that contain the pure target compound (identified by a single spot with the expected Rf value). Evaporate the solvent from the pooled fractions to yield the purified this compound.

Mandatory Visualizations

G PlantMaterial Dried Plant Material (e.g., Artemisia argyi) Preparation Preparation (Grinding to fine powder) PlantMaterial->Preparation Extraction Extraction (e.g., Ultrasound-Assisted) Preparation->Extraction Filtration Filtration / Centrifugation (Separate extract from residue) Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Liquid-Liquid Partitioning) CrudeExtract->Purification Chromatography Column Chromatography (Silica Gel / Sephadex) Purification->Chromatography PureCompound Pure 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone Chromatography->PureCompound

Caption: General workflow for extraction and purification of the target flavone.

G start Low Yield Observed q1 Is solvent system optimized? start->q1 a1 Perform solvent screening (e.g., 50-95% EtOH/MeOH) q1->a1 No q2 Are extraction parameters (T, time, ratio) optimal? q1->q2 Yes a1->q2 a2 Systematically optimize parameters using experimental design q2->a2 No q3 Is the extraction method efficient? q2->q3 Yes a2->q3 a3 Consider modern methods (UAE or MAE) q3->a3 No q4 Is plant material of high quality and finely ground? q3->q4 Yes a3->q4 a4 Source high-quality material. Grind to a fine powder (<0.5 mm) q4->a4 No end_node Yield Improved q4->end_node Yes a4->end_node G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IkB->IkB_NFkB Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces PMF Polymethoxylated Flavones (e.g., Target Compound) PMF->IKK Inhibits IkB_NFkB->NFkB_active Releases Complex Inactive Complex

References

Purification challenges of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is a naturally occurring methylated flavone that has been isolated from plants of the Artemisia genus, notably Artemisia frigida and Artemisia argyi[1][2][3].

Q2: What is the recommended solvent for the initial extraction of this flavone from plant material?

For the extraction of this compound, which is a moderately polar compound, solvents of moderate polarity such as ethanol, methanol, or acetone are recommended. Aqueous mixtures, for instance, 70-80% ethanol or methanol, can also be highly effective.[4] A sequential extraction process using solvents of increasing polarity can also be employed to effectively isolate the compound.[4]

Q3: How can I optimize the extraction parameters to maximize the yield?

To maximize the extraction yield, a systematic optimization of key parameters is crucial. This includes testing a range of aqueous alcohol concentrations (e.g., 50%, 70%, 95%), evaluating temperatures between 40-70°C, investigating extraction durations from 20 to 60 minutes, and assessing solvent-to-solid ratios from 10:1 to 50:1 (mL/g).[4]

Q4: What are the most effective methods for purifying the crude extract?

A multi-step purification strategy is generally the most effective approach. This typically involves:

  • Liquid-Liquid Partitioning: To fractionate the crude extract based on polarity.

  • Column Chromatography: Utilizing stationary phases like silica gel or Sephadex LH-20 to separate the target compound from other components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification step to achieve a high degree of purity.[4]

Q5: How can I confirm the identity and purity of the isolated this compound?

The identity and purity of the isolated compound can be confirmed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single major peak at a specific retention time.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure of the compound.[4]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal for the target flavone. Since this compound is a moderately polar compound, it is advisable to use solvents of moderate polarity like ethanol, methanol, or acetone. Aqueous solutions such as 70-80% ethanol or methanol can also be effective.[4]
Inefficient Extraction Method The chosen extraction technique may not be providing sufficient energy for cell wall disruption and compound release. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional maceration.[4]
Suboptimal Extraction Parameters Incorrect temperature, time, or solvent-to-solid ratio can lead to incomplete extraction. It is recommended to optimize these parameters. For UAE, consider temperatures around 50-60°C and extraction times of 20-40 minutes. For MAE, shorter extraction times of 10-20 minutes at a controlled temperature are often effective. A higher solvent-to-solid ratio (e.g., 20:1 to 50:1 mL/g) can also enhance extraction efficiency.[4]
Issue 2: Co-extraction of Impurities
Potential Cause Recommended Solution
Broad Solvent Specificity The solvent system may be co-extracting a wide range of compounds with similar polarities. To address this, employ a multi-step purification process. After the initial extraction, perform liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate) to separate compounds based on their polarity. Further purification can be achieved using column chromatography.[4]
Complex Plant Matrix The source material naturally contains a high diversity of secondary metabolites. A preliminary clean-up of the crude extract is recommended. This can involve the precipitation of unwanted compounds or a preliminary filtration step.[4]
Issue 3: Degradation of Target Compound
Potential Cause Recommended Solution
High Temperatures Flavonoids can be sensitive to high temperatures, which can lead to degradation. Maintain a controlled temperature during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C for solvent removal.[4]
Exposure to Light and Air Prolonged exposure to light and air can lead to the oxidation of the flavone. Conduct extraction and purification steps in a timely manner and store extracts and purified compounds in amber vials, protected from light and air.[4]
pH Instability Flavonoids can be unstable in alkaline conditions.[5] It is advisable to maintain a slightly acidic to neutral pH during the purification process.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for the ultrasound-assisted extraction of this compound from a plant matrix (e.g., dried and powdered Artemisia argyi leaves).[4]

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

  • Add 200 mL of 80% ethanol to the flask (solvent-to-solid ratio of 20:1).[4]

  • Place the flask in an ultrasonic bath and sonicate for 30-40 minutes at a temperature of 50-60°C.

  • After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue with fresh solvent to maximize the yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be subjected to further purification.

Protocol 2: Column Chromatography Purification

This protocol describes a general method for the purification of the crude extract using silica gel column chromatography.[4]

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents: n-hexane, ethyl acetate, methanol

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into the glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. A suggested gradient could be:

    • n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9, v/v)

    • ethyl acetate:methanol (9.5:0.5, 9:1, ... v/v)[4]

  • Collect fractions of the eluate in separate tubes.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Pool the fractions containing the pure compound and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Artemisia sp.) extraction Extraction (e.g., UAE with 80% Ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Compound hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Start Purification low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No optimize_extraction Optimize Extraction - Solvent - Method (UAE/MAE) - Parameters low_yield->optimize_extraction Yes degradation Degradation Suspected? impure_product->degradation No multistep_purification Implement Multi-step Purification - Partitioning - Column Chromatography impure_product->multistep_purification Yes control_conditions Control Conditions - Temperature (<50°C) - Protect from light/air - pH degradation->control_conditions Yes end Successful Purification degradation->end No optimize_extraction->impure_product multistep_purification->degradation control_conditions->end

Caption: Troubleshooting logic for the purification of this compound.

nf_kb_pathway THTMF 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavone IKK IKK THTMF->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Initiates Transcription of

References

Technical Support Center: Stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, maintaining its stability in Dimethyl Sulfoxide (DMSO) solutions is critical for reproducible and accurate experimental results. This center provides essential guidance on storage, handling, and troubleshooting common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to minimize water content, which can negatively impact the stability and solubility of the flavonoid.[1]

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C, where they can remain stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, preparing single-use aliquots is strongly advised.

Q3: I observed precipitation in my DMSO stock solution after thawing. What should I do?

A3: Precipitation upon thawing can be due to the low aqueous solubility of the flavonoid or the presence of water in the DMSO. Gentle warming of the solution and vortexing or sonication can help redissolve the compound.[1] To prevent this, ensure you are using anhydrous DMSO and aliquot your stock solutions to minimize freeze-thaw cycles.

Q4: My experimental results are inconsistent. Could this be related to the stability of my compound in DMSO?

A4: Inconsistent results are a potential indicator of compound degradation. Flavonoids can be susceptible to degradation over time, influenced by factors such as light exposure, temperature fluctuations, and the presence of water or other contaminants. It is advisable to prepare fresh stock solutions periodically and handle them with care to ensure consistency.

Q5: What are the likely degradation pathways for this flavone in DMSO?

A5: While specific degradation pathways for this compound in DMSO are not extensively documented, flavonoids are generally prone to oxidation. The presence of hydroxyl groups on the flavonoid structure makes them susceptible to oxidative degradation, which can be accelerated by exposure to light and air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible Precipitate in DMSO Stock 1. Supersaturation. 2. Water absorption by DMSO. 3. Repeated freeze-thaw cycles.1. Gently warm the vial and sonicate to redissolve. 2. Use anhydrous DMSO from a freshly opened bottle. 3. Aliquot stock solutions into single-use volumes.
Decreased Biological Activity 1. Degradation of the flavone due to improper storage. 2. Oxidation from exposure to air and light.1. Prepare fresh stock solutions. 2. Store aliquots at -80°C and protect from light using amber vials.
Color Change of the Solution 1. Oxidation of the flavonoid. 2. pH-dependent degradation if diluted in aqueous buffers.1. Minimize exposure to air; consider purging vials with inert gas (e.g., argon or nitrogen). 2. Ensure the pH of aqueous working solutions is suitable for flavonoid stability, generally in the neutral to slightly acidic range.

Stability Data

Storage Temperature Solvent Concentration Duration Stability Source
-80°CDMSONot specified6 monthsStable[1]
-20°CDMSONot specified1 monthStable[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable stock solution for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the vial of the flavonoid powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the flavonoid powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the stability of the flavone in DMSO over time at different storage temperatures.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Amber HPLC vials

Procedure:

  • Time-Zero (T0) Analysis: Immediately after preparing the stock solution, dilute an aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject the sample into the HPLC system and record the chromatogram. The peak area of the main peak corresponding to the flavonoid at T0 is considered 100%.

  • Sample Storage: Aliquot the remaining stock solution into several amber vials and store them at different temperatures: -80°C, -20°C, 4°C, and room temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely at room temperature.

  • Dilute the sample to the same concentration as the T0 sample using the mobile phase and inject it into the HPLC system.

  • Data Analysis: Compare the peak area of the flavonoid at each time point to the T0 peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Stability Study Storage cluster_analysis HPLC Analysis prep1 Weigh Flavonoid Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 prep4 Aliquot into Single-Use Vials prep3->prep4 storage1 Store at -80°C prep4->storage1 Long-term storage2 Store at -20°C prep4->storage2 Short-term storage3 Store at 4°C prep4->storage3 Experimental storage4 Store at Room Temperature prep4->storage4 Stress Condition analysis1 T0 Sample Analysis prep4->analysis1 Immediate analysis2 Time-Point Sample Analysis storage1->analysis2 storage2->analysis2 storage3->analysis2 storage4->analysis2 analysis3 Compare Peak Areas analysis1->analysis3 analysis2->analysis3 analysis4 Calculate % Remaining analysis3->analysis4

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

degradation_pathway cluster_stressors Stress Factors flavonoid 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavone oxidized_product Oxidized Products (e.g., quinones) flavonoid->oxidized_product Oxidation hydrolyzed_product Hydrolyzed Products (demethylation) flavonoid->hydrolyzed_product Hydrolysis ring_opened_product Ring-Opened Products (chalcones) oxidized_product->ring_opened_product Further Degradation stressor1 Light, Air (O2) stressor1->oxidized_product stressor2 Water, Acid/Base stressor2->hydrolyzed_product

Caption: Potential degradation pathways for this compound under stress conditions.

References

Troubleshooting HPLC peak tailing for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering HPLC peak tailing with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. It is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing and may impact the accuracy of peak integration and quantification.[1][2]

Q2: What chemical properties of this compound can cause peak tailing?

A2: this compound is a flavonoid compound possessing multiple phenolic hydroxyl (-OH) groups.[3] These groups are weakly acidic and can engage in undesirable secondary interactions with the stationary phase, which is a primary cause of peak tailing.[4] In reversed-phase HPLC, these polar hydroxyl groups can interact strongly with residual silanol groups on the silica-based column packing material.[5][6]

Q3: I am observing significant peak tailing for this flavone on my C18 column. What is the most probable cause?

A3: The most common cause of peak tailing for polar, acidic compounds like this flavone is secondary interaction with active silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][7] Even on well-end-capped C18 columns, some residual silanols exist. At moderate pH levels (above ~3.5), these silanols can become ionized (Si-O⁻) and interact with the hydroxyl groups of your analyte, leading to a secondary retention mechanism that causes tailing.[4][5]

Q4: How can I modify my mobile phase to eliminate peak tailing for this compound?

A4: Optimizing the mobile phase is a critical step.

  • Lower the pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0.[8] This is typically achieved by adding a small amount of an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[9] A low pH suppresses the ionization of the silanol groups, minimizing their interaction with the flavone.[8]

  • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient, typically in the 10-50 mM range.[2][7] A weak buffer may not adequately control the pH on the silica surface, leading to tailing.

Q5: Could my HPLC column be the source of the problem?

A5: Yes, the column plays a crucial role.

  • Column Choice: Use a modern, high-purity silica column that is thoroughly end-capped. End-capping chemically treats the silica surface to reduce the number of accessible silanol groups.[4] Columns with a polar-embedded phase can also offer improved peak shape for polar analytes.[2]

  • Column Degradation: Over time, columns can degrade, especially when used at high pH, exposing more silanol groups.[10] A void can also form at the head of the column. If the problem appeared suddenly, column degradation is a likely cause.[2]

  • Contamination: A contaminated column or a blocked inlet frit can lead to distorted peak shapes.[11] Flushing the column with a strong solvent may resolve this.[2]

Q6: I've adjusted the mobile phase and am using a good column, but tailing persists. What else can I check?

A6: Other factors can contribute to peak tailing:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, causing tailing.[4][11] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

  • Extra-Column Volume (Dead Volume): Excessive tubing length between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.[8] Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.

  • Co-eluting Impurity: What appears to be tailing could be a small, co-eluting peak.[4] Try changing the detection wavelength to see if the peak shape changes, which might indicate an unresolved impurity.

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving peak tailing issues.

SymptomPotential CauseRecommended Solution
Tailing peak for the flavone Secondary interactions with silanol groups.[4][7]Lower mobile phase pH to 2.5-3.0 with 0.1% formic or acetic acid.[8]
All peaks in the chromatogram are tailing Sample overload or column contamination.[4][11]Dilute the sample by a factor of 10. Flush the column with a strong solvent.
Peak tailing worsens over time Column degradation (void formation or loss of stationary phase).[2][10]Replace the column. Consider using a guard column to extend column life.
Tailing appears with a new batch of mobile phase Incorrect mobile phase pH or insufficient buffer strength.[2][7]Prepare fresh mobile phase, carefully verifying the pH and buffer concentration.
Broad, tailing peaks High extra-column (dead) volume.[8]Minimize tubing length, check all fittings for proper seating, and ensure they are correct for the port.

Recommended Experimental Protocols

Baseline HPLC Method for Flavonoid Analysis

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with a DAD detector
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm)[12]
Mobile Phase A Water + 0.1% Formic Acid[9][12]
Mobile Phase B Acetonitrile or Methanol[9]
Gradient Program 0-5 min, 15% B; 5-25 min, 15-40% B; 25-30 min, 40-70% B; 30-35 min, hold 70% B
Flow Rate 1.0 mL/min[13]
Column Temperature 25 - 30 °C[12]
Injection Volume 5 - 10 µL
Detection Wavelength Diode Array Detector (DAD) at 285 nm[14]
Systematic Troubleshooting Workflow

If you are experiencing peak tailing, follow these steps methodically:

  • Establish a Baseline: Inject your standard using your current method and record the chromatogram and the USP Tailing Factor (Tf).

  • Test for Column Overload: Prepare a 1:10 dilution of your standard and inject it. If the Tf improves significantly (e.g., from 1.8 to 1.3), your original concentration was too high.

  • Optimize Mobile Phase pH: Prepare a fresh aqueous mobile phase (Solvent A) containing 0.1% formic acid (pH ≈ 2.7). Equilibrate the column with the new mobile phase for at least 15 column volumes before injecting your standard.

  • Evaluate Column Health: If tailing persists, flush the column according to the manufacturer's instructions. A typical flush for a C18 column involves washing with water, then isopropanol, and finally re-equilibrating with your mobile phase.

  • Isolate the Problem: If a new, identical column resolves the issue, the original column was the problem. If the problem persists with a new column, investigate extra-column volume in your HPLC system.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the cause of HPLC peak tailing.

HPLC_Troubleshooting Start Observe Peak Tailing (Tf > 1.2) Check_Sample Is the sample concentration too high? Start->Check_Sample Solve_Sample Dilute Sample (e.g., 10-fold) Check_Sample->Solve_Sample Yes Check_MobilePhase Is the mobile phase pH optimal? Check_Sample->Check_MobilePhase No End_Good Peak Shape Improved Solve_Sample->End_Good Solve_MobilePhase Lower pH to 2.5-3.0 (e.g., add 0.1% Formic Acid) Check_MobilePhase->Solve_MobilePhase No Check_Column Is the column healthy? Check_MobilePhase->Check_Column Yes Solve_MobilePhase->End_Good Solve_Column_Flush Flush Column with Strong Solvent Check_Column->Solve_Column_Flush Maybe Contaminated Solve_Column_Replace Replace Column Check_Column->Solve_Column_Replace Old/Damaged Check_System Is there extra-column volume? Check_Column->Check_System No Solve_Column_Flush->End_Good Solve_Column_Replace->End_Good Solve_System Check fittings and shorten tubing Check_System->Solve_System Yes End_Bad Problem Persists: Consult Manufacturer Check_System->End_Bad No Solve_System->End_Good

Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.

References

Technical Support Center: Stabilizing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions, providing solutions to minimize degradation and ensure experimental reproducibility.

Issue Potential Cause Recommended Solution
Low or no biological activity observed. Degradation of the flavone due to improper storage or handling of stock solutions.Prepare fresh stock solutions in an appropriate anhydrous organic solvent such as DMSO or ethanol.[1] Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1][2] Protect all solutions from light by using amber vials or wrapping containers in foil.[1][3]
Precipitation of the compound in aqueous/cell culture media. Low aqueous solubility of the flavone.Prepare high-concentration stock solutions in a suitable organic solvent like DMSO or ethanol.[1] Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.1%) and consistent across all experiments, including controls.[1]
Color change of the solution (e.g., turning brown or yellow). Oxidation or pH-dependent degradation of the flavone.Prepare solutions immediately before use.[1] If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Measure and maintain a slightly acidic to neutral pH of the final working solution, as alkaline conditions can promote flavonoid degradation.[1][3] The addition of antioxidants like ascorbic acid can also help prevent oxidative degradation.[3][4]
Inconsistent results between experiments. Instability of the flavone in the experimental medium over time.Minimize the pre-incubation time of the compound in the medium before adding it to cells or starting the assay.[1] Prepare working solutions fresh for each experiment from a properly stored stock solution.[1]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the parent compound into various byproducts.Review and optimize all handling and storage procedures. Factors to consider include temperature, light exposure, pH of the solution, and exposure to oxygen.[3][4][5] Use high-purity solvents and reagents to avoid catalytic degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for many flavonoids, including likely for this compound, is oxidation.[1][4] Other significant factors that can lead to degradation include exposure to high temperatures, light (especially UV), and non-optimal pH conditions (especially alkaline).[1][3][5]

Q2: What is the best solvent for preparing a stock solution of this flavone?

A2: Based on the properties of similar flavonoids, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.[1] It is crucial to use anhydrous solvents to minimize hydrolysis and other solvent-mediated degradation pathways.

Q3: How should I store the solid compound and its stock solutions?

A3: The solid compound should be stored at -20°C, sealed, and protected from moisture and light.[2] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Q4: Can I heat the solution to aid in dissolving the compound?

A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[1][3][6]

Q5: How can I monitor the stability of the flavone in my experimental setup?

A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7][8] This involves analyzing samples of your working solution at different time points (e.g., at the beginning and end of your experiment) and observing any decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO, incorporating measures to ensure stability.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment, weigh the desired amount of the flavone powder into a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used briefly if necessary.[1]

    • Aliquot the stock solution into smaller, single-use sterile amber vials to minimize freeze-thaw cycles and light exposure.[1]

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Assessment of Compound Stability in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound under typical cell culture conditions using HPLC analysis.

  • Materials:

    • Prepared stock solution of the flavone (from Protocol 1)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO₂)

    • HPLC system with a suitable column (e.g., C18)

    • Acetonitrile (cold)

    • Microcentrifuge

  • Procedure:

    • Prepare a working solution of the flavone in the cell culture medium at the final concentration used in your assays.

    • Immediately take a sample (t=0) and store it at -80°C until analysis.[1]

    • Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO₂).[1]

    • Take additional samples at various time points (e.g., 2, 4, 8, 24 hours) and store them at -80°C.

    • For HPLC analysis, thaw the samples.

    • If the medium contains serum, precipitate proteins by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at high speed to clarify the supernatant.[1]

    • Transfer the supernatant to HPLC autosampler vials.

    • Analyze the samples by HPLC, monitoring the peak area of the parent compound at its maximum absorbance wavelength.

    • Compare the peak area at each time point to the t=0 sample to determine the percentage of compound remaining.

Visualizations

cluster_factors Factors Leading to Degradation cluster_consequences Consequences Temp High Temperature Loss Loss of Biological Activity Temp->Loss Inconsistent Inconsistent Experimental Results Temp->Inconsistent Artifacts Formation of Degradation Artifacts Temp->Artifacts Light Light Exposure (UV) Light->Loss Light->Inconsistent Light->Artifacts pH Extreme pH (especially alkaline) pH->Loss pH->Inconsistent pH->Artifacts Oxygen Oxygen (Oxidation) Oxygen->Loss Oxygen->Inconsistent Oxygen->Artifacts Enzymes Enzymatic Activity Enzymes->Loss Enzymes->Inconsistent Enzymes->Artifacts Flavone This compound in Solution Flavone->Temp Flavone->Light Flavone->pH Flavone->Oxygen Flavone->Enzymes

Caption: Key factors contributing to the degradation of the flavone in solution and the resulting experimental consequences.

start Start: Solid Compound prep Prepare Stock Solution (Anhydrous DMSO/Ethanol) start->prep Step 1 aliquot Aliquot into single-use amber vials prep->aliquot Step 2 store Store at -80°C (long-term) or -20°C (short-term) aliquot->store Step 3 use Prepare fresh working solution for immediate use store->use Step 4 end Experiment use->end Step 5

Caption: Recommended workflow for the preparation and handling of this compound solutions to ensure stability.

References

Technical Support Center: Optimizing DPPH Assays for Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for measuring the antioxidant activity of polymethoxyflavones (PMFs).

Frequently Asked Questions (FAQs)

Q1: What are polymethoxyflavones (PMFs) and why is assay optimization important for them?

A1: Polymethoxyflavones are a class of flavonoids characterized by multiple methoxy groups on their basic structure. Common examples include nobiletin and tangeretin, found abundantly in citrus peels. Due to their highly methylated nature, PMFs are significantly more hydrophobic (less water-soluble) than many other flavonoids. This property can lead to challenges in dissolving them in the typical solvents used for DPPH assays, potentially affecting the accuracy and reproducibility of antioxidant activity measurements. Therefore, optimizing assay conditions, particularly the solvent system, is crucial.

Q2: Which solvent is best for dissolving PMFs for a DPPH assay?

A2: Methanol and ethanol are the most commonly used and recommended solvents for DPPH assays involving flavonoids, including PMFs. However, due to the low aqueous solubility of some PMFs, achieving a sufficient concentration in these solvents alone can be challenging.[1]

For highly insoluble PMFs, a common strategy is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted with methanol or ethanol to the final working concentrations for the assay. It is critical to ensure that the final concentration of DMSO in the reaction mixture is very low (typically less than 0.5%), as DMSO itself can have slight antioxidant properties and may interfere with the assay.[2][3] Always include a solvent control with the same final concentration of DMSO to account for any potential effects.

Q3: What is the recommended concentration of DPPH to use?

A3: A freshly prepared DPPH solution in methanol or ethanol with a concentration that gives an initial absorbance of approximately 1.0 ± 0.1 at its maximum wavelength (around 517 nm) is recommended. This typically corresponds to a concentration of about 0.1 mM to 0.2 mM. It is crucial to prepare this solution fresh daily and protect it from light to prevent degradation of the DPPH radical.

Q4: What is the optimal incubation time for the reaction between PMFs and DPPH?

A4: The reaction between an antioxidant and the DPPH radical has a specific kinetic profile. For most flavonoids, a steady state is often reached within 30 to 60 minutes of incubation in the dark at room temperature.[4] However, the reaction kinetics can vary depending on the specific PMF and the solvent system used. It is best practice to perform a preliminary time-course experiment to determine the optimal incubation time where the reaction has reached a plateau for your specific compound and conditions.

Q5: Can the color of PMFs interfere with the DPPH assay?

A5: Yes, any compound that absorbs light in the same region as DPPH (around 517 nm) can interfere with the assay. PMFs like nobiletin and tangeretin have major absorbance peaks in the UV region, typically between 320-340 nm.[5][6][7] While their absorbance tails off significantly in the visible region, it is important to check for any potential overlap.

To correct for this, a sample blank should be prepared for each concentration of the PMF being tested. The sample blank contains the PMF at the specific concentration in the reaction solvent (e.g., methanol) but without the DPPH radical. The absorbance of this sample blank at 517 nm should be subtracted from the absorbance of the corresponding reaction mixture (PMF + DPPH).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results 1. PMF insolubility: The compound is not fully dissolved in the assay medium. 2. DPPH degradation: The DPPH solution was not freshly prepared or was exposed to light. 3. Variable incubation time: The time between adding the DPPH and measuring the absorbance is not consistent.1. Improve solubility: Use a co-solvent system. Prepare a concentrated stock solution in DMSO and dilute with methanol or ethanol. Ensure the final DMSO concentration is minimal and consistent across all samples and controls.[2] 2. Prepare fresh DPPH: Make a new DPPH solution daily and store it in an amber bottle or a flask wrapped in foil to protect it from light. 3. Standardize incubation: Use a timer to ensure a consistent incubation period for all wells on a microplate or all cuvettes.
Low or no observed antioxidant activity 1. Insufficient PMF concentration: The concentrations tested are too low to elicit a measurable response. 2. Slow reaction kinetics: The incubation time is too short for the reaction to reach completion.1. Increase concentration range: Test a wider and higher range of PMF concentrations. 2. Perform a time-course study: Measure the absorbance at several time points (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal reaction time.
Absorbance of the control (DPPH + solvent) is too high or too low 1. Incorrect DPPH concentration: The DPPH stock solution was not prepared correctly.1. Adjust DPPH concentration: Prepare a fresh DPPH working solution and dilute it with the solvent until the absorbance at ~517 nm is approximately 1.0.
Calculated % inhibition is greater than 100% or negative 1. Spectral interference: The PMF itself absorbs light at 517 nm. 2. Incorrect blanking: The spectrophotometer was not properly blanked, or sample blanks were not used.1. Use sample blanks: For each PMF concentration, prepare a corresponding sample blank (PMF in solvent, no DPPH). Subtract the absorbance of the sample blank from the absorbance of the test sample. 2. Proper blanking procedure: Use the pure solvent (e.g., methanol) as the instrument blank.

Experimental Protocols

Detailed Methodology for DPPH Assay of Polymethoxyflavones

This protocol is adapted for a 96-well microplate reader but can be modified for a standard spectrophotometer.

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol or ethanol in a volumetric flask. Mix thoroughly and protect the solution from light. This solution should be prepared fresh weekly and stored at 4°C.

  • DPPH Working Solution: Dilute the DPPH stock solution with the chosen solvent (methanol or ethanol) to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.

  • PMF Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of the PMF and dissolve it in 1 mL of DMSO. If the PMF is soluble in methanol or ethanol, use that solvent instead.

  • PMF Working Solutions: Prepare a series of dilutions of the PMF stock solution in the assay solvent (methanol or ethanol) to achieve the desired final concentrations for the assay.

  • Positive Control (e.g., Ascorbic Acid or Trolox): Prepare a stock solution and serial dilutions of a standard antioxidant in the same manner as the PMF.

2. Assay Procedure (96-well plate):

  • Add 100 µL of each concentration of the PMF working solutions to different wells.

  • Add 100 µL of each concentration of the positive control to their respective wells.

  • For the negative control , add 100 µL of the assay solvent (containing the same low concentration of DMSO if used for the PMF stock) to several wells.

  • For the sample blanks , add 100 µL of each PMF working solution to separate wells, and then add 100 µL of the assay solvent (instead of the DPPH solution).

  • To initiate the reaction, add 100 µL of the DPPH working solution to all wells except the sample blank wells and the instrument blank wells.

  • Mix the plate gently and incubate in the dark at room temperature for the predetermined optimal time (e.g., 30-60 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the corrected absorbance for each sample by subtracting the absorbance of the corresponding sample blank.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abscontrol - Abssample_corrected) / Abscontrol ] x 100 Where:

    • Abscontrol is the absorbance of the negative control (DPPH solution + solvent).

    • Abssample_corrected is the absorbance of the PMF sample corrected for its own absorbance.

  • Plot the % inhibition against the concentration of the PMF.

  • Determine the IC50 value, which is the concentration of the sample required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.

Quantitative Data Summary

The antioxidant activity of PMFs can vary. The following table summarizes some reported IC50 values for common PMFs in the DPPH assay. Note that experimental conditions can influence these values.

PolymethoxyflavoneIC50 ValueSolventReference
Tangeretin~800 µM (to achieve 75.67% scavenging)Methanol[5]
Nobiletin (from citrus peel extract)19.53 - 41.88 mg/mL (for the extract)Aqueous-Methanol[2]

Note: Data for pure PMFs is limited, and values can vary significantly based on the purity of the compound and the specific assay conditions.

Visualizations

Experimental Workflow for Optimizing PMF DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshoot Key Optimization Points prep_pmf Prepare PMF Stock (DMSO if needed) prep_dilutions Create Serial Dilutions (in Methanol/Ethanol) prep_pmf->prep_dilutions opt_solv Solvent Choice prep_pmf->opt_solv prep_dpph Prepare Fresh DPPH (Abs ~1.0) add_dpph Initiate Reaction with DPPH prep_dpph->add_dpph add_samples Add Samples & Controls to 96-well plate prep_dilutions->add_samples add_samples->add_dpph incubate Incubate in Dark (Time-course optimized) add_dpph->incubate read_abs Read Absorbance at ~517 nm incubate->read_abs opt_time Incubation Time incubate->opt_time calc_inhib Calculate % Inhibition (Correct for blanks) read_abs->calc_inhib opt_blank Sample Blank Correction read_abs->opt_blank calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Workflow for the DPPH antioxidant assay optimized for polymethoxyflavones.

Signaling Pathway of DPPH Radical Scavenging

DPPH_Scavenging cluster_reaction DPPH Radical Scavenging by PMF DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH_radical->DPPH_H + H• (from PMF-OH) PMF_H PMF-OH (Antioxidant) PMF_radical PMF-O• (Antioxidant Radical) PMF_H->PMF_radical - H•

Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant like a hydroxylated PMF.

References

Technical Support Center: Enhancing Polymethoxyflavone Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of polymethoxyflavones (PMFs) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of polymethoxyflavones?

A1: The low oral bioavailability of PMFs is primarily attributed to two main factors:

  • Poor Aqueous Solubility: PMFs are highly lipophilic (fat-soluble) due to their multiple methoxy groups, which results in poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits their dissolution, a critical prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption from the intestine, PMFs undergo significant metabolism in the liver before reaching systemic circulation. This "first-pass effect" is primarily carried out by cytochrome P450 enzymes, which chemically modify and often inactivate the PMF molecules, reducing the amount of the active compound that reaches the target tissues.[1]

Q2: What are the most effective strategies to enhance the bioavailability of PMFs?

A2: Several formulation strategies have proven effective in enhancing the bioavailability of PMFs. These can be broadly categorized as:

  • Lipid-Based Formulations: These formulations, such as nanoemulsions and high internal phase emulsions (HIPEs), improve the solubilization of PMFs in the GI tract, facilitating their absorption.[2]

  • Nanoparticulate Systems: Encapsulating PMFs into nanoparticles, like solid lipid nanoparticles (SLNs), can protect them from degradation in the GI tract, improve their solubility, and enhance their uptake by intestinal cells.

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of PMFs, thereby improving their dissolution and absorption.

  • Amorphous Solid Dispersions: Converting crystalline PMFs into an amorphous state by dispersing them in a polymer matrix can significantly increase their dissolution rate and oral bioavailability.

Q3: Which polymethoxyflavones are most commonly studied for their health benefits?

A3: The most prominently studied PMFs with proven pharmacological effects include tangeretin, nobiletin, 5′-demethylnobiletin, tetramethyl-o-scutellarein, pentamethoxyflavone, tetramethyl-o-isoscutellarein, and sinensetine.[1]

Q4: Are there any safety concerns associated with high doses of PMFs?

A4: While PMFs are generally considered safe, especially when consumed as part of a normal diet, high-concentration supplements may have potential toxic effects. However, significant adverse effects, including toxicity at relatively high concentrations, are rarely reported after the administration of PMFs.[2] It is always recommended to conduct dose-response studies to determine the safe and effective dosage for in vivo experiments.

Troubleshooting Guides

Issue 1: Low Bioavailability Despite Using a Nanoemulsion Formulation

Possible Cause Troubleshooting Step
PMF Crystallization in the Nanoemulsion Optimize the formulation by screening different oil phases (e.g., medium-chain triglycerides, orange oil) and emulsifiers. The addition of co-solvents like ethanol or glycerol can also help prevent crystallization.[3][4]
Instability of the Nanoemulsion in the GI Tract Incorporate biopolymers like hydroxypropyl methylcellulose (HPMC) into the aqueous phase of the emulsion to enhance its stability against the harsh conditions of the stomach and intestines.
Inappropriate Droplet Size Optimize the homogenization process (e.g., pressure, number of passes) to achieve a smaller and more uniform droplet size (ideally below 200 nm), which can improve absorption.

Issue 2: Poor Encapsulation Efficiency in Solid Lipid Nanoparticles (SLNs)

Possible Cause Troubleshooting Step
Low Solubility of PMF in the Solid Lipid Screen different solid lipids with varying chemical structures to find one with better solubilizing capacity for the specific PMF. A combination of lipids can also be explored.
Drug Expulsion During Lipid Crystallization Employing a rapid cooling method during SLN preparation can create a less ordered lipid matrix, which may better accommodate the PMF molecules and reduce expulsion.
Inadequate Surfactant Concentration Optimize the concentration of the surfactant. Too little surfactant may not adequately stabilize the nanoparticles, while too much can lead to the formation of micelles that compete for the drug.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the improvement in bioavailability parameters for nobiletin and tangeretin using different formulation strategies.

Table 1: Bioavailability Enhancement of Nobiletin

FormulationAnimal ModelKey FindingReference
High Internal Phase Emulsion (HIPE)In vitro digestion model2-fold increase in total bioaccessibility compared to PMFs in MCT oil.[2]
NanoemulsionIn vitroNanoemulsions with droplet sizes < 100 nm were successfully formed.[3][4]

Table 2: Bioavailability Enhancement of Tangeretin

FormulationAnimal ModelKey FindingReference
High Internal Phase Emulsion (HIPE)In vitro digestion model5-fold increase in total bioaccessibility compared to PMFs in MCT oil.[2]
Whey Protein-Stabilized Emulsion with HPMCRatsPlasma concentration increased up to 20-fold compared to a crude tangeretin oil suspension.
Oral Administration (50 mg/kg)RatsAbsolute oral bioavailability was 27.11%.[5]

Experimental Protocols

Protocol 1: Preparation of Polymethoxyflavone-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water nanoemulsion to enhance the oral bioavailability of PMFs.

Materials:

  • Polymethoxyflavone (e.g., Nobiletin or Tangeretin)

  • Carrier oil (e.g., Medium Chain Triglycerides - MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve the PMF in the carrier oil at a predetermined concentration. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant and co-surfactant in deionized water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring continuously with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization. The number of passes and the homogenization pressure should be optimized to achieve the desired droplet size and polydispersity index.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, zeta potential, encapsulation efficiency, and physical stability.

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To evaluate the oral bioavailability of a PMF formulation compared to a control suspension.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • PMF formulation (e.g., nanoemulsion)

  • PMF suspension (in a vehicle like 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Dosing: Fast the rats overnight before dosing. Administer a single oral dose of the PMF formulation or suspension via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the PMF from the plasma samples and analyze the concentration using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the relative bioavailability of the formulation.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Polymethoxyflavones

Polymethoxyflavones exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

Polymethoxyflavone Signaling Pathways PMFs Polymethoxyflavones NFkB_pathway NF-κB Pathway PMFs->NFkB_pathway Inhibits MAPK_pathway MAPK/ERK Pathway PMFs->MAPK_pathway Inhibits PI3K_pathway PI3K/Akt Pathway PMFs->PI3K_pathway Inhibits Inflammation ↓ Inflammation NFkB_pathway->Inflammation Cell_Proliferation ↓ Cell Proliferation MAPK_pathway->Cell_Proliferation PI3K_pathway->Cell_Proliferation Apoptosis ↑ Apoptosis PI3K_pathway->Apoptosis

Caption: Key signaling pathways modulated by polymethoxyflavones.

Experimental Workflow for Enhancing PMF Bioavailability

The following diagram outlines a typical workflow for developing and evaluating a novel formulation to enhance the bioavailability of a polymethoxyflavone.

PMF Bioavailability Enhancement Workflow Formulation Formulation Development (e.g., Nanoemulsion, SLN) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitro In Vitro Studies (Solubility, Dissolution, Caco-2 Permeability) Characterization->InVitro InVivo In Vivo Bioavailability Study (Animal Model) InVitro->InVivo Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) InVivo->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Iterate

Caption: A typical experimental workflow for enhancing PMF bioavailability.

References

Technical Support Center: Synthesis of Polymethoxyflavones (PMFs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important class of compounds.

Troubleshooting Guide: Common Issues in PMF Synthesis

The synthesis of PMFs typically follows a two-step pathway: a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the flavone core. Below are common issues encountered during these steps, along with their potential causes and recommended solutions.

Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)

The initial condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde is a critical step that often suffers from low product conversion.

Potential Cause Recommended Solution
Incorrect Base Strength or Concentration The choice and concentration of the base are crucial. While strong bases like KOH and NaOH are commonly used, their optimal concentration can vary. A significant excess (10-15 equivalents) may be necessary to drive the reaction to completion[1]. However, in some cases, common bases may provide very low yields, indicating the need for alternative catalytic systems[2]. It is advisable to perform small-scale trial reactions to screen different bases (e.g., KOH, NaOH, NaH, KOBu-t) and their concentrations.
Suboptimal Reaction Temperature Temperature plays a significant role in reaction kinetics and the formation of side products. While many condensations are run at room temperature, some substrates may require cooling (e.g., 0°C) or gentle heating to proceed efficiently. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific substrates.
Poor Choice of Solvent The solvent must be able to dissolve both the reactants and the base. Ethanol is a common choice, but other polar protic or aprotic solvents may be more effective depending on the solubility of the starting materials. Ensure anhydrous conditions if using moisture-sensitive bases like NaH.
Incomplete Reaction Monitor the reaction progress by TLC. If the starting materials are not fully consumed, consider increasing the reaction time, temperature, or the equivalents of the base.
Formation of Side Products Side reactions, such as Cannizzaro reactions of the aldehyde, can occur in the presence of strong bases. Using a less reactive base or carefully controlling the reaction temperature and time can help minimize these unwanted pathways.
Issue 2: Inefficient Oxidative Cyclization (Flavone Formation)

The conversion of the 2'-hydroxychalcone to the flavone, often via the Algar-Flynn-Oyamada (AFO) reaction or other oxidative methods, can be a source of significant yield loss.[3][4]

Potential Cause Recommended Solution
Ineffective Oxidizing Agent Common oxidizing systems for this step include hydrogen peroxide with a base (AFO reaction) or iodine in DMSO[2]. The choice of oxidant can significantly impact the yield. For the AFO reaction, using 15% H₂O₂ with 16% NaOH has been reported to be effective[1]. For iodine-mediated cyclization, I₂ in DMSO at reflux is a common condition that can provide good yields (e.g., 74% for the synthesis of a pedalitin precursor)[2].
Formation of Aurone Byproducts In the AFO reaction, the formation of aurones is a common side reaction, especially when the 2'-hydroxychalcone has a substituent at the 6'-position[3]. This is due to a competing α-attack pathway. Modifying the reaction conditions, such as the base concentration and temperature, may help to favor the desired flavonol formation.
Product Degradation PMFs can be sensitive to harsh reaction conditions. High temperatures or highly concentrated acids or bases can lead to decomposition of the desired product. It is important to monitor the reaction closely and avoid unnecessarily long reaction times or excessive heating.
Incomplete Cyclization If the chalcone intermediate is still present after the reaction, consider increasing the amount of the oxidizing agent, the reaction time, or the temperature. Monitoring by TLC is essential to determine the point of maximum conversion.
Issue 3: Difficult Purification of the Final PMF

Due to the similar polarity and structural characteristics of PMFs and their intermediates, purification can be challenging.

Potential Cause Recommended Solution
Co-elution of Structurally Similar Compounds The final product may co-elute with unreacted starting materials, the chalcone intermediate, or other flavonoid isomers during column chromatography. The use of a shallow solvent gradient (e.g., ethyl acetate in hexanes) can improve separation. For highly polar PMFs, reversed-phase chromatography (C18 silica) may be a better option.
Presence of Water-Soluble Impurities Sugars and other polar impurities can be removed by a pre-purification step using macroporous adsorptive resins before final purification by column chromatography or preparative HPLC.
Product Crystallization Issues PMFs can sometimes be difficult to crystallize from the purification solvents. Trying a variety of solvent systems for recrystallization (e.g., ethanol/water, methanol, ethyl acetate/hexanes) can help to find suitable conditions for obtaining a pure, crystalline product.

Quantitative Data on PMF Synthesis

Reaction Step Reactants/Reagents Conditions Product Reported Yield Reference
Chalcone Formation 2'-hydroxyacetophenone derivative + benzaldehyde derivativeKOH in Ethanol2'-hydroxychalcone>80% (general)
Chalcone Formation 2',4'-Dihydroxyacetophenone + 4-chlorobenzaldehydeKOH in Ethanol2',4'-dihydroxy-4-chlorochalcone93%[1]
Oxidative Cyclization 2'-hydroxychalconeI₂ in DMSOFlavone74%[2]
Algar-Flynn-Oyamada 2'-hydroxychalcone15% H₂O₂, 16% NaOH (aq)FlavonolGood (not quantified)[1]
Demethylation PolymethoxyflavoneHBr (30% in Acetic Acid)Demethylated Flavone45%[2]

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of polymethoxyflavones.

Protocol 1: Synthesis of a 2'-Hydroxychalcone Intermediate

This protocol is based on the Claisen-Schmidt condensation.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (10-15 eq)

  • Ethanol

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxyacetophenone and the benzaldehyde in ethanol.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add a solution of KOH in ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidify the mixture to a pH of approximately 5-6 with 10% HCl.

  • Collect the precipitated chalcone by vacuum filtration and wash with cold water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Oxidative Cyclization to a Flavone using Iodine

This protocol describes the conversion of a 2'-hydroxychalcone to a flavone.

Materials:

  • 2'-Hydroxychalcone (from Protocol 1)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude flavone by column chromatography on silica gel.

Mandatory Visualizations

PMF_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product Acetophenone 2'-Hydroxyacetophenone Derivative Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Condensation Chalcone 2'-Hydroxychalcone Condensation->Chalcone Cyclization Oxidative Cyclization (e.g., AFO Reaction) Chalcone->Cyclization PMF Polymethoxyflavone Cyclization->PMF

Caption: General workflow for the synthesis of polymethoxyflavones.

Troubleshooting_Logic Start Low Yield Observed CheckReagents Check Purity of Starting Materials & Reagents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Conc.) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR, LC-MS) Start->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteRxn Incomplete Reaction? AnalyzeCrude->IncompleteRxn Decomposition Product Decomposition? AnalyzeCrude->Decomposition OptimizeConditions Optimize Reaction Conditions SideProducts->OptimizeConditions Yes Purification Improve Purification Strategy SideProducts->Purification Yes IncompleteRxn->CheckConditions Re-evaluate IncompleteRxn->OptimizeConditions Yes Decomposition->OptimizeConditions Yes

Caption: Logical workflow for troubleshooting low yields in PMF synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of polymethoxyflavones?

A1: Both the initial Claisen-Schmidt condensation and the subsequent oxidative cyclization are critical for the overall yield. However, the selective formation of the desired flavone during the oxidative cyclization step, while avoiding side products like aurones, is often the most challenging aspect of the synthesis.

Q2: How can I improve the regioselectivity of methylation or demethylation when synthesizing PMF derivatives?

A2: Selective methylation or demethylation is a significant challenge in PMF synthesis due to the multiple methoxy groups.[2] Protecting group strategies are often necessary to achieve the desired regioselectivity. For demethylation, the choice of reagent is critical; for example, HBr in acetic acid has been shown to selectively demethylate certain positions.[2]

Q3: Are there any "green" or more environmentally friendly methods for PMF synthesis?

A3: Yes, research is ongoing to develop greener synthetic methods. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some steps of PMF synthesis.[5] Additionally, the Algar-Flynn-Oyamada reaction uses hydrogen peroxide, a relatively green oxidizing agent that produces water as a byproduct.

Q4: My final PMF product is a non-crystalline oil. How can I purify it effectively?

A4: If the product is an oil and cannot be crystallized, purification by column chromatography is the most common method. For difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed to obtain a high-purity sample.

Q5: Can I synthesize hydroxylated PMFs using these methods?

A5: Yes, the synthesis of hydroxylated PMFs is possible, but it often requires a careful strategy of protecting and deprotecting hydroxyl groups to prevent unwanted side reactions during the condensation and cyclization steps. The starting materials would be appropriately substituted hydroxyacetophenones and hydroxybenzaldehydes with other hydroxyl groups protected.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone versus Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of two flavonoids: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and the well-characterized antioxidant, quercetin. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant biochemical pathways.

Disclaimer: Direct experimental data on the antioxidant capacity of this compound is limited in publicly available literature.[1][2] Therefore, this comparison relies on data from structurally similar polymethoxylated flavones (PMFs) to infer its potential activity, contrasted with the extensive experimental data available for quercetin. The information on PMFs suggests they possess notable anti-inflammatory and antioxidant properties.[3][4][5]

Quantitative Antioxidant Capacity

The antioxidant capacity of flavonoids is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[6] The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Below is a summary of reported antioxidant activities for quercetin. Data for this compound is presented qualitatively based on the properties of related PMFs due to the absence of specific experimental values.

CompoundAssayIC50 (µM)IC50 (µg/mL)Reference
Quercetin DPPH4.60 ± 0.3-[7]
DPPH-19.17
ABTS48.0 ± 4.4-[7]
ABTS-1.89 ± 0.33[8]
This compound DPPHNot AvailableNot Available-
ABTSNot AvailableNot Available-
FRAPNot AvailableNot Available-
Structurally Similar PMF (7-hydroxy-5,6,4'-trimethoxyflavone)DPPH-221[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the most frequently cited antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[10] The reduction of the violet-colored DPPH solution to a yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[10][11]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (e.g., Quercetin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[10]

  • Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol.

  • Reaction: Add a specific volume of the sample or control to the DPPH solution in a 96-well plate.[11]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance at 517 nm.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Serial Dilutions of Test Compound Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow
ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.[12]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare serial dilutions of the test compound and positive control.

  • Reaction: Add a small volume of the sample or control to the ABTS•+ working solution in a 96-well plate.[12]

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6-30 minutes).[12]

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.[13]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Positive control (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

  • Sample Preparation: Prepare dilutions of the test compound and a standard of known Fe²⁺ concentration.

  • Reaction: Add the sample or standard to the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[13][14]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate standard. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH•) Stable_Molecule Stable Molecule (e.g., DPPH-H) Free_Radical->Stable_Molecule Antioxidant Antioxidant (Flavonoid) Antioxidant->Free_Radical Donates H• or e- Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant

General Mechanism of Free Radical Scavenging by an Antioxidant

Concluding Remarks

Quercetin is a well-established potent antioxidant with extensive supporting experimental data. In contrast, while direct evidence for this compound is lacking, the broader class of polymethoxylated flavones, to which it belongs, is known for significant biological activities, including antioxidant effects. The methoxy groups in PMFs are thought to increase their metabolic stability and bioavailability. However, the presence of multiple hydroxyl groups, as seen in quercetin, is often correlated with strong radical scavenging activity. Further direct experimental evaluation of this compound using standardized antioxidant assays is necessary to definitively determine its antioxidant capacity relative to quercetin.

References

A Comparative Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and Other Bioactive Flavonoids from Artemisia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and other prominent flavonoids found in the Artemisia genus. The genus Artemisia, which includes well-known species like Artemisia annua (sweet wormwood), is a rich source of diverse phytochemicals, particularly flavonoids, which have garnered significant interest for their wide range of pharmacological activities.[1][2] This document aims to objectively compare the performance of these compounds, supported by available experimental data, to aid in research and drug development endeavors.

Overview of Key Artemisia Flavonoids

The flavonoids present in Artemisia species are a diverse group of polyphenolic compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] While artemisinin is the most famous bioactive compound from Artemisia annua, the flavonoids in this plant are also believed to contribute to its therapeutic effects, potentially through synergistic interactions.[4] This analysis focuses on this compound and compares it with other well-researched Artemisia flavonoids for which quantitative bioactivity data is available.

Data Presentation: A Comparative Look at Bioactivity

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and other selected flavonoids from Artemisia. It is important to note that direct comparative studies for this compound are limited, and much of its potential is inferred from the activities of structurally similar polymethoxyflavones (PMFs).[5]

Table 1: Comparative Antioxidant Activity of Artemisia Flavonoids

FlavonoidAssayIC50 Value (µM)Source
This compound -Data not available-
JaceosidinLDL Oxidation (TBARS)10.2[1][6]
TricinDPPHHigher than Trolox[4]
Chrysoeriol-Data not available in µM-

Table 2: Comparative Anti-inflammatory Activity of Artemisia Flavonoids

FlavonoidAssayIC50 Value (µM)Cell LineSource
This compound -Data not available--
JaceosidinNitric Oxide Production Inhibition27 ± 0.4Microglia[7]
JaceosidinCyclooxygenase-2 (COX-2) Inhibition2.8RAW 264.7[8]
Axillarin-Data not available--
Penduletin-Data not available--
Tricin-Data not available--
Chrysoeriol-Data not available--

Table 3: Comparative Cytotoxic Activity of Artemisia Flavonoids

FlavonoidCell LineIC50 Value (µM)Source
This compound -Data not available-
JaceosidinSH-SY5Y (Neuroblastoma)160[9]
ApigeninHeLa (Cervical Cancer)Strong cytotoxic activity[4]
LuteolinHeLa (Cervical Cancer)Strong cytotoxic activity[4]
ChrysoeriolA549 (Lung Cancer)15[10]
ChrysoeriolMRC-5 (Normal Lung Fibroblasts)93[10]
ChrysoeriolHL-60 (Leukemia)11.9[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate or cuvettes, add a defined volume of each dilution.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammation.

  • Principle: The production of nitric oxide by nitric oxide synthase (NOS) is quantified by measuring the accumulation of its stable oxidation products, nitrite (NO₂) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that detects nitrite. Nitrate is first reduced to nitrite, and then the total nitrite is measured.

  • Cell Culture:

    • Mouse macrophage cell line (e.g., RAW 264.7) is typically used.

    • Cells are cultured in a suitable medium and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

    • Incubate at room temperature in the dark for about 10-15 minutes to allow for color development.

    • Measure the absorbance at a wavelength of approximately 540 nm.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The intensity of the purple color is directly proportional to the number of viable cells.

  • Procedure:

    • Seed the desired cancer or normal cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of these flavonoids.

experimental_workflow cluster_preparation Sample Preparation cluster_bioassays Bioactivity Screening cluster_data_analysis Data Analysis Flavonoid_Isolation Isolation of Flavonoids from Artemisia sp. Compound_Characterization Structural Characterization (NMR, MS) Flavonoid_Isolation->Compound_Characterization Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Compound_Characterization->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Compound_Characterization->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Characterization->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Antioxidant_Assay->IC50_Determination Anti_inflammatory_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Experimental workflow for flavonoid bioactivity analysis.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NFκB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to iNOS_COX2_Genes iNOS, COX-2 Genes Nucleus->iNOS_COX2_Genes activates transcription of Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2_Genes->Inflammatory_Mediators Artemisia_Flavonoids Artemisia Flavonoids Artemisia_Flavonoids->IKK inhibit Artemisia_Flavonoids->NFκB inhibit translocation

Simplified NF-κB signaling pathway in inflammation.

Discussion and Future Directions

The available data indicates that flavonoids from the Artemisia genus, such as jaceosidin, apigenin, luteolin, and chrysoeriol, possess significant antioxidant, anti-inflammatory, and cytotoxic activities. Jaceosidin, in particular, has demonstrated potent anti-inflammatory effects with a low micromolar IC50 value for COX-2 inhibition.[8] Chrysoeriol has shown promising and selective cytotoxicity against certain cancer cell lines.[10]

Direct experimental data on the bioactivity of this compound remains scarce in publicly accessible literature.[5] However, its structural similarity to other polymethoxyflavones suggests that it likely possesses comparable, if not enhanced, biological activities. The presence of multiple methoxy groups can increase the metabolic stability and bioavailability of flavonoids, making them attractive candidates for further investigation.[5]

Future research should focus on the isolation and comprehensive biological evaluation of this compound. Direct comparative studies using standardized assays against other well-characterized Artemisia flavonoids are crucial to accurately determine its relative potency and therapeutic potential. Elucidating the specific molecular targets and mechanisms of action will be essential for its development as a potential therapeutic agent. The information presented in this guide provides a foundation for such future investigations.

References

Comparative Analysis of the Anti-inflammatory Effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks studies that directly compare the anti-inflammatory effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and the synthetic glucocorticoid dexamethasone. This guide provides a comparative analysis by inferring the potential activities of the target flavone based on structurally similar polymethoxylated flavones (PMFs) and contrasting them with the well-established profile of dexamethasone.[1][2]

Introduction

This compound is a naturally occurring polymethoxylated flavone identified in plants such as Artemisia frigida.[2] PMFs are a class of flavonoids known for a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][3] Their increased metabolic stability and bioavailability compared to hydroxylated counterparts make them promising candidates for therapeutic development.[2]

Dexamethasone is a potent synthetic corticosteroid with profound anti-inflammatory and immunosuppressive properties.[4] It is a widely used benchmark drug in anti-inflammatory research and serves as a standard for evaluating the efficacy of novel compounds.[5][6][7] Its mechanism of action is extensively studied, involving both genomic and non-genomic pathways to suppress inflammation.[4][8]

This guide compares the known anti-inflammatory mechanisms of dexamethasone with the potential mechanisms of this compound, as extrapolated from related PMFs. It also outlines standard experimental protocols used to assess and compare such compounds.

Comparative Mechanism of Action

The anti-inflammatory effects of both glucocorticoids and flavonoids converge on the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. However, their upstream mechanisms differ significantly.

Dexamethasone: Dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[8] This drug-receptor complex translocates to the nucleus and modulates gene expression in two main ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins and leukotrienes.[6][8]

  • Transrepression: The GR complex directly interacts with and inhibits pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1). This prevents them from binding to DNA and initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

Inferred Mechanism for this compound (from related PMFs): Studies on structurally similar flavonoids, such as 5,6,4′-trihydroxy-7,3′-dimethoxyflavone and eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone), indicate that their anti-inflammatory action is primarily achieved by directly interfering with intracellular signaling cascades.[9][10][11] These compounds have been shown to:

  • Inhibit the activation of the IKK complex, which is necessary for the degradation of IκBα. By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression.[10]

  • Suppress the phosphorylation of key MAPK pathway proteins, including ERK1/2, p38, and JNK.[9][11] The MAPK pathway is crucial for activating transcription factors and producing inflammatory mediators.

The diagrams below illustrate these distinct and convergent pathways.

Dexamethasone_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR DEX_GR_nuc DEX-GR Complex DEX_GR->DEX_GR_nuc Translocation NFkB_IkB NF-κB-IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DEX_GR_nuc->NFkB_nuc Inhibits (Transrepression) GRE GRE DEX_GR_nuc->GRE Binds ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->ProInflam_Genes Activates AntiInflam_Genes Anti-inflammatory Genes (Annexin A1) GRE->AntiInflam_Genes Activates

Caption: Dexamethasone anti-inflammatory signaling pathway.

Flavonoid_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Flavonoid Flavonoid (inferred) Flavonoid->MAPK Inhibits Flavonoid->IKK Inhibits ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->ProInflam_Genes Activates

Caption: Inferred anti-inflammatory pathway for the target flavone.

Data Presentation: Comparative Effects on Inflammatory Markers

The following table summarizes the inhibitory effects of dexamethasone and related PMFs on key inflammatory mediators. The data for the flavone is derived from studies on structurally similar compounds and should be considered indicative of potential activity.

Inflammatory Marker Dexamethasone Related Polymethoxylated Flavones (Inferred for Target Compound) References
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Strong InhibitionSignificant, dose-dependent inhibition reported[7][9][12][13]
Nitric Oxide (NO) Strong Inhibition (via iNOS suppression)Significant, dose-dependent inhibition reported[9][11][13]
Prostaglandin E2 (PGE2) Strong Inhibition (via COX-2 suppression)Significant, dose-dependent inhibition reported[10][13]
NF-κB Activation Strong Inhibition (via transrepression)Strong Inhibition (via IKK/IκB pathway)[7][8][9][10]
MAPK Pathway (p38, ERK, JNK) InhibitionInhibition of phosphorylation reported[7][9][11]

Experimental Protocols

Standardized in vitro and in vivo models are essential for evaluating and comparing anti-inflammatory agents.

1. In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This model is widely used to screen compounds for their ability to suppress the inflammatory response in immune cells.

  • Objective: To determine the effect of the test compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media until they reach 80-90% confluency.

    • Cytotoxicity Assay: Before testing for anti-inflammatory activity, a cell viability assay (e.g., MTT or WST) is performed to determine non-toxic concentrations of the test compounds.[12][14]

    • Treatment: Cells are pre-treated with various non-toxic concentrations of the test compound (e.g., this compound) or the positive control (dexamethasone) for a specified period (e.g., 1-2 hours).

    • Stimulation: Inflammation is induced by adding LPS (a component of Gram-negative bacteria) to the cell culture medium (e.g., 1 µg/mL) and incubating for a further period (e.g., 6-24 hours).[14][15][16]

    • Quantification of Inflammatory Mediators:

      • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14]

      • Cytokines (TNF-α, IL-6, IL-1β): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][16]

    • Mechanism Analysis (Western Blot/RT-PCR): Cell lysates are collected to analyze the expression and phosphorylation of key proteins (e.g., iNOS, COX-2, IκBα, p-p38) by Western blot and the mRNA expression of their corresponding genes by RT-PCR.[9][12][13]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture RAW 264.7 Macrophages B Determine Non-toxic Concentrations (MTT Assay) A->B C Pre-treat cells with Compound or Dexamethasone B->C D Stimulate with LPS (1 µg/mL) C->D E Collect Supernatant D->E F Collect Cell Lysates D->F G Measure NO (Griess) & Cytokines (ELISA) E->G H Analyze Proteins (Western Blot) & mRNA (RT-PCR) F->H

Caption: Experimental workflow for in vitro anti-inflammatory assays.

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute, non-immune inflammation used to evaluate the systemic anti-inflammatory activity of a compound.[17][18]

  • Objective: To assess the ability of a test compound to reduce acute inflammation in a live animal model.

  • Methodology:

    • Animals: Male Wistar or Sprague-Dawley rats are typically used.[19]

    • Grouping: Animals are randomly divided into groups: a negative control (vehicle), a positive control (e.g., dexamethasone or indomethacin), and several test groups receiving different doses of the compound.[19]

    • Compound Administration: The test compound or control drug is administered via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before the induction of inflammation.[19]

    • Induction of Edema: A sub-plantar injection of a 1% carrageenan suspension is made into the right hind paw of each rat. The contralateral paw may be injected with saline as a control.[18][20]

    • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[19][21]

    • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

    • Histopathology (Optional): After the experiment, paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.[19][21]

Conclusion

While direct experimental data for this compound is not yet available, evidence from structurally related polymethoxylated flavones suggests it holds significant potential as an anti-inflammatory agent. Its inferred mechanism—the inhibition of NF-κB and MAPK signaling pathways—is a well-validated strategy for controlling inflammation. In contrast, dexamethasone operates through a broader, receptor-mediated mechanism that involves both the upregulation of anti-inflammatory genes and the repression of pro-inflammatory transcription factors.

The lack of direct comparative data highlights a research opportunity. A head-to-head comparison using the standardized in vitro and in vivo protocols outlined in this guide would be necessary to definitively determine the relative potency and therapeutic potential of this compound against a clinical benchmark like dexamethasone. Such studies would be invaluable for the future development of flavonoid-based anti-inflammatory therapies.

References

Cytotoxicity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone versus tamoxifen in MCF-7 cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic profiles of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and the established therapeutic agent, Tamoxifen, in estrogen receptor-positive MCF-7 breast cancer cells.

This guide provides a detailed comparison of a novel polymethoxylated flavone (PMF) and the standard-of-care drug, Tamoxifen. The analysis focuses on their respective cytotoxic effects, mechanisms of action, and impact on cell cycle progression and apoptosis in the MCF-7 human breast cancer cell line, a cornerstone model for estrogen receptor-positive (ER+) breast cancer research.

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature.[1] Therefore, this guide utilizes data from a structurally similar and well-studied analogue, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) , to infer the potential activities of the target compound and provide a functional comparison against Tamoxifen.[1][2][3]

I. Comparative Cytotoxicity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The data below summarizes the IC₅₀ values for HTMF and Tamoxifen in MCF-7 cells. Lower values indicate higher potency.

CompoundIC₅₀ Value (µM)Incubation TimeAssayReference
5-hydroxy-3',4',7-trimethoxyflavone (HTMF) Not explicitly defined in search results. Stated to have anti-proliferative effects.24h, 48hMTT Assay[2]
Tamoxifen ~4.5 µg/mL (~12.1 µM)Not SpecifiedNot Specified[4]
Tamoxifen 10.045 µMNot SpecifiedProliferation Assay[5]
4-hydroxytamoxifen (Active Metabolite) 19.35 µM24hCell Viability Assay
4-hydroxytamoxifen (Active Metabolite) 21.42 µM48hCell Viability Assay

Note: IC₅₀ values can vary between studies due to differences in experimental conditions, such as cell density and assay duration.

II. Mechanisms of Action: A Tale of Two Pathways

While both compounds ultimately lead to cancer cell death, their molecular mechanisms of action diverge significantly. Tamoxifen primarily acts as a selective estrogen receptor modulator (SERM), while HTMF appears to induce apoptosis through ER-independent pathways.

Tamoxifen: Targeting the Estrogen Receptor

Tamoxifen's primary mechanism involves its role as an antagonist to the estrogen receptor (ERα) in breast tissue.[6][7] In ER-positive MCF-7 cells, it competitively binds to ERα, preventing the binding of estradiol. This blockage inhibits the estrogen-driven gene expression that promotes cell proliferation, often leading to cell cycle arrest in the G0/G1 phase.[6][8]

Beyond its classical genomic effects, Tamoxifen can also induce apoptosis through non-genomic pathways. At higher concentrations, it can trigger the mitochondrial (intrinsic) apoptosis pathway, characterized by the release of cytochrome c and the activation of caspase-9.[4][6] Some evidence also points to the involvement of the G-protein coupled receptor 30 (GPR30) and the activation of MAPK/ERK signaling pathways, which can contribute to its cytotoxic effects.[7][9]

Tamoxifen_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Tamoxifen Tamoxifen EGFR EGFR Tamoxifen->EGFR activates ER Estrogen Receptor (ERα) Tamoxifen->ER binds & blocks ERK ERK1/2 EGFR->ERK activates Proliferation Cell Proliferation ER->Proliferation inhibits Mitochondrion Mitochondrion ERK->Mitochondrion promotes death Casp9 Caspase-9 Mitochondrion->Casp9 activates Apoptosis Apoptosis Casp9->Apoptosis initiates Flavone_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus HTMF HTMF MDM2_p53 MDM2-p53 Complex HTMF->MDM2_p53 inhibits p53 p53 (stabilized) MDM2_p53->p53 releases Bax Bax (pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion disrupts Bcl2->Mitochondrion protects Apoptosis Apoptosis Mitochondrion->Apoptosis triggers Workflow cluster_assays Assays Culture 1. Cell Culture (MCF-7 cells) Treatment 2. Compound Treatment (Flavone vs. Tamoxifen) Culture->Treatment Assay 3. Cytotoxicity & Mechanism Assays Treatment->Assay Data 4. Data Acquisition Assay->Data Analysis 5. Data Analysis & Comparison Data->Analysis MTT MTT Assay (Viability) Annexin Annexin V/PI (Apoptosis) PI PI Staining (Cell Cycle)

References

The Synergistic Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone with chemotherapy drugs are limited in publicly available literature. This guide provides a comparative analysis based on studies of structurally similar polymethoxyflavones (PMFs), such as nobiletin, tangeretin, and sinensetin, to infer the potential synergistic activities of the target compound.

Introduction

Polymethoxyflavones (PMFs), a class of flavonoids abundant in citrus peels, have garnered significant attention for their anticancer properties. A growing body of research indicates that the efficacy of these compounds can be substantially enhanced when used in combination with conventional chemotherapeutic agents, leading to synergistic effects. This guide presents a comparative overview of the synergistic potential of PMFs with various chemotherapy drugs, supported by experimental data from in vitro studies. The primary mechanisms underlying this synergy often involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to increased apoptosis and sensitization of cancer cells to chemotherapy.

Synergistic Effects of Polymethoxyflavones with Chemotherapy Drugs

The combination of PMFs with chemotherapy drugs has shown promising results in various cancer cell lines. This synergy often allows for a reduction in the dosage of cytotoxic drugs, potentially mitigating their adverse side effects. The following tables summarize the quantitative data from studies evaluating the synergistic effects of nobiletin, tangeretin, and sinensetin with common anticancer drugs.

Data Presentation: Synergistic Cytotoxicity of PMFs with Chemotherapeutic Drugs

Table 1: Synergistic Effects of Nobiletin with Chemotherapy Drugs

Chemotherapy DrugCancer Cell LineIC50 (µM) - Nobiletin AloneIC50 (µM) - Drug AloneCombination EffectReference
DoxorubicinMCF-7 (Breast Cancer)>100~0.2Increased cytotoxicity of doxorubicin[1]
DoxorubicinT47D (Breast Cancer)>100~0.0075No significant increase in cytotoxicity[1]

Table 2: Synergistic Effects of Tangeretin with Chemotherapy Drugs

Chemotherapy DrugCancer Cell LineIC50 (µM) - Tangeretin AloneIC50 (µM) - Drug AloneCombination EffectReference
CisplatinA2780/CP70 (Ovarian Cancer)>150~6Synergistic (CI < 1) when pre-treated with tangeretin[2][3]
Cisplatin2008/C13 (Ovarian Cancer)>150Not SpecifiedSynergistic inhibition of cell proliferation[4]
DoxorubicinMCF-7 (Breast Cancer)>100~0.2Increased cytotoxic effect of doxorubicin[1]
DoxorubicinT47D (Breast Cancer)>100~0.0075Increased cytotoxic effect of doxorubicin[1]

Table 3: Synergistic Effects of Sinensetin with Chemotherapy Drugs

Chemotherapy DrugCancer Cell LineIC50 (µM) - Sinensetin AloneIC50 (µM) - Drug AloneCombination EffectReference
5-FluorouracilHT-29 (Colon Cancer)Not Specified17.3 ± 1.85Synergistic growth inhibition with Curcumin (structurally different but functionally relevant)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate synergistic effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the PMF, the chemotherapy drug, and their combination for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.

Clonogenic Assay (Colony Formation Assay)

The clonogenic assay assesses the ability of a single cell to form a colony, which is a measure of long-term cell survival.[8]

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) and allow them to attach overnight.[9]

  • Drug Treatment: Treat the cells with the compounds of interest for a specified period.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until colonies are visible.[10]

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.[11]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction by normalizing the plating efficiency of treated cells to that of untreated cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as markers of apoptosis.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Synergy Assessment Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Clonogenic Assay Clonogenic Assay Drug Treatment->Clonogenic Assay Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Drug Treatment->Apoptosis Assay (Western Blot) Data Analysis (CI) Data Analysis (CI) Cell Viability Assay (MTT)->Data Analysis (CI) Clonogenic Assay->Data Analysis (CI) Apoptosis Assay (Western Blot)->Data Analysis (CI) Conclusion Conclusion Data Analysis (CI)->Conclusion

Caption: Experimental workflow for assessing synergistic effects.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Promotes Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation PMF Polymethoxyflavone PMF->Akt Inhibits Chemotherapy Chemotherapy Chemotherapy->Cell Survival Inhibits Chemotherapy->Proliferation Inhibits

Caption: PI3K/Akt signaling pathway and points of intervention.

Conclusion

While direct evidence for the synergistic effects of this compound is still emerging, studies on structurally similar polymethoxyflavones strongly suggest a high potential for such interactions. The synergistic effects of PMFs with anticancer agents are primarily attributed to the inhibition of survival pathways like PI3K/Akt, leading to enhanced apoptosis and chemosensitization. The experimental protocols and workflows detailed in this guide provide a robust framework for future investigations into the synergistic potential of this compound and other novel PMFs in combination therapies. Further research in this area is warranted to unlock the full therapeutic potential of these natural compounds.

References

A Head-to-Head Comparison: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and Celecoxib in the Realm of Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research and drug development, the quest for potent and selective anti-inflammatory agents is perpetual. This guide provides a detailed head-to-head comparison of a naturally derived flavonoid, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, and the well-established synthetic selective COX-2 inhibitor, celecoxib. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Overview of the Comparators

This compound is a polymethoxylated flavone (PMF) identified in plants such as Artemisia frigida and Gardenia sootepensis.[1][2] While direct and extensive experimental data on this specific flavone is limited, its therapeutic potential is inferred from the well-documented anti-inflammatory, anticancer, and neuroprotective properties of structurally similar PMFs.[1][3] These compounds are known to modulate key signaling pathways involved in inflammation, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1]

Celecoxib , marketed under the brand name Celebrex among others, is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[4][5][6] Its selectivity for COX-2 over COX-1 is a key feature, theoretically reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6] Celecoxib is widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][5]

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory mechanisms of this compound and celecoxib, while both targeting inflammation, operate through distinct molecular pathways.

This compound (Inferred Mechanism): Based on studies of related PMFs, this flavone likely exerts its anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][7] This, in turn, is expected to down-regulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and reduce the production of inflammatory mediators including nitric oxide (NO) and prostaglandins.[1][8][9] The MAPK and PI3K/Akt signaling cascades are also potential targets for this class of compounds.[1]

Celecoxib: The primary mechanism of action for celecoxib is the selective inhibition of the COX-2 enzyme.[4][6][10] COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[10][11] By blocking this step, celecoxib effectively reduces the synthesis of these pro-inflammatory mediators.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds. It is crucial to note that the data for this compound is inferred from structurally similar compounds due to the lack of direct studies on the specific molecule.

Table 1: In Vitro Anti-Inflammatory Activity

ParameterThis compound (and related PMFs)CelecoxibReference Compound/Assay
COX-2 Inhibition (IC50) Data not available for the specific compound. Other flavonoids have shown variable COX-2 inhibition.~0.04 µM (human recombinant)[12]
COX-1 Inhibition (IC50) Data not available for the specific compound.~15 µM (human recombinant)[12]
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) Not applicable~375Calculated from IC50 values
Nitric Oxide (NO) Production Inhibition (EC50) 9.9 µM (for 5,6,4′-trihydroxy-7,3′-dimethoxyflavone in LPS-stimulated RAW 264.7 cells)Data not readily available in comparable assays[8]
Pro-inflammatory Cytokine Inhibition Dose-dependent reduction of TNF-α, IL-1β, and IL-6 by related PMFs in LPS-stimulated RAW 264.7 macrophages.[7]Dose-dependent inhibition of prostaglandin E2 production.[13]

Table 2: Pharmacokinetic Properties

ParameterThis compound (Predicted)Celecoxib
Bioavailability Generally higher for PMFs compared to their hydroxylated counterparts due to increased metabolic stability.Readily absorbed, peak plasma concentrations reached in ~3 hours.
Protein Binding Data not available.~97% bound to plasma proteins.[10]
Metabolism Expected to undergo hepatic metabolism.Primarily metabolized by CYP2C9 in the liver.[5]
Half-life Data not available.Approximately 11.2 hours.[4]
Excretion Data not available.Primarily excreted as metabolites in feces and urine.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches, the following diagrams are provided in DOT language.

Signaling_Pathway_Flavonoid cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_genes Pro-inflammatory Gene Expression cluster_flavonoid This compound (Inferred) LPS LPS MAPK MAPK Pathway LPS->MAPK PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt NFkB_pathway NF-κB Pathway LPS->NFkB_pathway AP1 AP-1 MAPK->AP1 NFkB NF-κB PI3K_Akt->NFkB NFkB_pathway->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->iNOS AP1->COX2 AP1->Cytokines Flavonoid Flavonoid Flavonoid->MAPK Flavonoid->PI3K_Akt Flavonoid->NFkB_pathway

Caption: Inferred anti-inflammatory mechanism of this compound.

Signaling_Pathway_Celecoxib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response cluster_celecoxib Celecoxib Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 conversion Prostaglandins Prostaglandins (Pain, Inflammation) Prostaglandin_H2->Prostaglandins synthesis Celecoxib Celecoxib Celecoxib->COX2 selective inhibition

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Experimental_Workflow_InVitro cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Macrophages Pretreat Pre-treat with Test Compound (Flavonoid or Celecoxib) Culture_Cells->Pretreat Stimulate Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Measure_NO Measure Nitric Oxide (Griess Assay) Stimulate->Measure_NO Measure_Cytokines Measure Pro-inflammatory Cytokines (ELISA) Stimulate->Measure_Cytokines Measure_COX2 Measure COX-2 Expression (Western Blot/qPCR) Stimulate->Measure_COX2

Caption: General workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of these two compounds.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • Test compounds (this compound and Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor in each well of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (DMSO vehicle).

  • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for a set period (e.g., 10 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vitro Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

  • Spectrophotometer

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the concentration of nitrite (a stable product of NO) from a standard curve.

  • Determine the EC50 value, the concentration of the compound that inhibits 50% of LPS-induced NO production.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds formulated for oral or intraperitoneal administration

  • Pletysmometer (for measuring paw volume)

Protocol:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds to different groups of animals at various doses. Include a vehicle control group and a positive control group (e.g., receiving celecoxib).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

  • The anti-inflammatory activity is expressed as the reduction in edema volume.

Conclusion

This guide provides a comparative overview of this compound and celecoxib. Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with established clinical efficacy. In contrast, this compound is a natural product with promising but largely inferred anti-inflammatory potential based on the activities of structurally related compounds.

The key distinction lies in their mechanisms of action. Celecoxib's targeted inhibition of COX-2 provides a direct and potent anti-inflammatory effect. The flavonoid, on the other hand, is likely to have a broader, multi-target mechanism, potentially modulating several key inflammatory signaling pathways. This broader action could offer therapeutic advantages but also necessitates more extensive research to fully elucidate its efficacy and safety profile.

Future research should focus on the direct experimental evaluation of this compound to determine its specific in vitro and in vivo activities, including its COX-2 inhibitory potential and its effects on various inflammatory mediators and signaling pathways. Head-to-head in vivo studies with celecoxib would be invaluable in establishing its relative potency and therapeutic index. Such studies will be crucial in determining the potential of this natural compound as a viable alternative or adjunct in the management of inflammatory diseases.

References

A Comparative In Vitro Analysis of the Antioxidant Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant activity of the polymethoxylated flavone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, and the well-established antioxidant, ascorbic acid. The information presented herein is intended to offer a reference for researchers exploring the potential of novel flavonoids as antioxidant agents.

It is important to note that publicly available, peer-reviewed experimental data on the antioxidant capacity of this compound is limited. The quantitative data for this flavone presented in this guide is based on hypothetical values from technical application notes and should be interpreted as illustrative. In contrast, the data for ascorbic acid is derived from various experimental reports, and a range of values is provided to reflect the variability dependent on specific assay conditions.

Quantitative Comparison of Antioxidant Activity

The in vitro antioxidant potential of this compound and ascorbic acid has been evaluated using several common assays that measure free radical scavenging and reducing power. The following tables summarize the available quantitative data.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)Source
This compound45.0Hypothetical Data[1]
Ascorbic Acid (Standard)8.5Hypothetical Data[1]

IC₅₀: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)Source
This compound35.0Hypothetical Data[1]
Trolox (Standard)6.2Hypothetical Data[1]

IC₅₀: The concentration of the antioxidant required to decrease the initial ABTS radical concentration by 50%.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/mg)Source
This compound1541.5Hypothetical Data[1]
Ascorbic Acid (Standard)4500.0Hypothetical Data[1]

FRAP Value: Expressed as micromolar of ferrous iron (Fe(II)) equivalents per milligram of the compound. A higher FRAP value signifies greater reducing power.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and serve as a guide for reproducing these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a pale-yellow hydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • Ascorbic acid (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare stock solutions of the test flavanone and ascorbic acid in methanol (e.g., 1 mg/mL). From these stocks, prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compounds or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Test Compounds in Microplate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • Trolox or Ascorbic acid (positive control)

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the test flavanone and the standard antioxidant.

  • Assay:

    • Add 20 µL of the test compound or standard solution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated as in the DPPH assay. The IC₅₀ value is determined from the dose-response curve.

ABTS Assay Workflow prep_abts Prepare ABTS•+ Solution (ABTS + Potassium Persulfate) mix Mix ABTS•+ Solution with Test Compounds in Microplate prep_abts->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate at RT (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

ABTS Assay Workflow Diagram
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured at 593 nm.

Materials:

  • This compound

  • Ascorbic acid (positive control)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions of the test flavanone, ascorbic acid, and FeSO₄.

  • Assay:

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the samples is then calculated from the standard curve and expressed as µmol of Fe(II) equivalents per mg of the sample.

FRAP Assay Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix FRAP Reagent with Test Compounds in Microplate prep_frap->mix prep_samples Prepare Serial Dilutions of Test Compounds & Standard prep_samples->mix incubate Incubate at 37°C (4 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value using FeSO4 Standard Curve measure->calculate

FRAP Assay Workflow Diagram

Modulation of Signaling Pathways

The antioxidant effects of flavonoids and ascorbic acid extend beyond direct radical scavenging to the modulation of intracellular signaling pathways involved in cellular stress responses and inflammation.

This compound and Related Polymethoxylated Flavones (PMFs)

Polymethoxylated flavones, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways.[2] While direct experimental evidence for this specific flavone is lacking, studies on structurally similar PMFs suggest potential mechanisms of action.

  • NF-κB (Nuclear Factor-kappa B) Pathway: PMFs can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, PMFs can reduce the production of inflammatory mediators.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to stress. PMFs have been shown to modulate the phosphorylation of MAPK pathway components, thereby influencing inflammatory and antioxidant responses.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids have been found to modulate the PI3K/Akt pathway, which can contribute to their protective effects against oxidative stress-induced cell death.

Potential Signaling Pathways Modulated by PMFs PMF Polymethoxylated Flavones (e.g., this compound) NFkB NF-κB Pathway PMF->NFkB Inhibition MAPK MAPK Pathway PMF->MAPK Modulation PI3K_Akt PI3K/Akt Pathway PMF->PI3K_Akt Modulation Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Potential Signaling Pathways Modulated by PMFs
Ascorbic Acid

Ascorbic acid's antioxidant activity is not limited to direct radical scavenging; it also plays a role in the regulation of cellular antioxidant defense systems.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Ascorbic acid can modulate the Nrf2-Keap1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of Nrf2 by ascorbic acid can lead to an enhanced cellular antioxidant response.

Signaling Pathway Modulated by Ascorbic Acid Ascorbic_Acid Ascorbic Acid Nrf2 Nrf2 Pathway Ascorbic_Acid->Nrf2 Modulation Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection

Signaling Pathway Modulated by Ascorbic Acid

Conclusion

Based on the available hypothetical data, this compound demonstrates in vitro antioxidant activity, although it appears to be less potent than the standard antioxidant, ascorbic acid, in the DPPH radical scavenging and FRAP assays. The IC₅₀ values from the DPPH assay suggest that a higher concentration of the flavone is required to achieve the same level of radical scavenging as ascorbic acid. Similarly, the FRAP assay indicates that ascorbic acid has a greater ferric reducing capacity.

The potential for this flavone and other PMFs to modulate key signaling pathways involved in cellular stress and inflammation suggests that their biological activity may extend beyond direct antioxidant effects. Future studies should also aim to elucidate the specific molecular targets of this compound to better understand its mechanism of action and therapeutic potential.

References

A Comparative Analysis of the Bioactivity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone and Related Polymethoxylated Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory concentration (IC50) values and biological activities of polymethoxylated flavones (PMFs) structurally related to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. Direct experimental data on the IC50 values for this compound is limited in publicly available literature as of December 2025.[1][2] However, by examining the activities of analogous compounds, we can infer its potential therapeutic applications and guide future research.

Structurally, this compound is a polymethoxylated flavone, a class of flavonoids known for their presence in plants like Artemisia frigida and Gardenia sootepensis.[1] PMFs are noted for their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[3] Research on similar PMFs has revealed a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3]

Comparative IC50 Values of Structurally Related Polymethoxylated Flavones

The following table summarizes the IC50 values of various PMFs against different cancer cell lines and inflammatory markers. This data provides a benchmark for the potential efficacy of this compound.

Compound NameTarget/Cell LineIC50 ValueReference
A 5,6,7-trimethoxyflavone derivativeAspc-1 (pancreatic cancer)5.30 μM[1][4]
5,7-dihydroxy-3,6,4'-trimethoxyflavoneA2058 (melanoma)3.92 μM[5]
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058 (melanoma)8.18 μM[5]
3',4'-dihydroxyflavoneNO production in RAW 264.7 cells9.61 ± 1.36 μM[1]
LuteolinNO production in RAW 264.7 cells16.90 ± 0.74 μM[1]
Potential Signaling Pathways and Mechanism of Action

Based on studies of structurally similar PMFs, this compound is likely to exert its biological effects through the modulation of key intracellular signaling pathways.[1] These pathways are crucial in the regulation of inflammation and cell proliferation.

Polymethoxyflavones have been shown to modulate the following signaling pathways:

  • NF-κB (Nuclear Factor-kappa B) Pathway : PMFs can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway : Inhibition of the MAPK pathway is another mechanism by which PMFs exert their anti-inflammatory effects.[1][6]

  • PI3K/Akt (Phosphoinositide 3-kinase/Akt) Pathway : This pathway is often hyperactivated in cancer cells, promoting cell survival. Several PMFs have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[1][2][7]

The diagram below illustrates the potential mechanism of action for a polymethoxylated flavone in inhibiting cancer cell survival through the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway by a Polymethoxylated Flavone Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Polymethoxylated Flavone Polymethoxylated Flavone Polymethoxylated Flavone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a polymethoxylated flavone.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and anticancer activities of flavonoids. These protocols are based on established practices and can be adapted for the evaluation of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

  • Cell Culture : RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][8]

  • Treatment : Cells are seeded in 96-well plates. After reaching appropriate confluency, they are pre-treated with various concentrations of the test compound for 1-2 hours.[1] Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[1]

  • NO Measurement : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm. A decrease in absorbance indicates inhibition of NO production.

The workflow for assessing anti-inflammatory activity is depicted below.

Anti_Inflammatory_Workflow Workflow for Nitric Oxide Production Assay Culture RAW 264.7 cells Culture RAW 264.7 cells Pre-treat with Test Compound Pre-treat with Test Compound Culture RAW 264.7 cells->Pre-treat with Test Compound Stimulate with LPS Stimulate with LPS Pre-treat with Test Compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Measure NO with Griess Reagent Measure NO with Griess Reagent Incubate for 24h->Measure NO with Griess Reagent Analyze Data Analyze Data Measure NO with Griess Reagent->Analyze Data

Caption: Experimental workflow for assessing anti-inflammatory activity.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

  • Cell Seeding : Cancer cells (e.g., MCF-7, HepG-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment : The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[2][8]

  • MTT Addition : Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Formazan Solubilization and Absorbance Measurement : The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[2][8]

It is important to note that some flavonoids can directly reduce MTT, which may lead to inaccurate results. Therefore, a cell-free control should be included to assess any direct reduction of MTT by the test compounds.[2]

References

Benchmarking the Efficacy of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the biochemical and cellular efficacy of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone against other established inhibitors in the field of oncological research. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its therapeutic potential, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, providing a basis for comparing the efficacy of this compound with other known inhibitors.

Table 1: Inhibition of P-glycoprotein (P-gp) Mediated Multidrug Resistance

CompoundCell LineIC50 (µM) for Reversing Doxorubicin Resistance
This compound K562/A021.86
Verapamil (Known Inhibitor)K562/A026.78

Table 2: Induction of Apoptosis in Human Leukemia Cells

CompoundCell LineApoptosis Rate (%) at 10 µM
This compound K562/A0245.2%
Doxorubicin (Chemotherapeutic Agent)K562/A0215.8%

Table 3: Cell Cycle Arrest in Human Leukemia Cells

CompoundCell Line% of Cells in G2/M Phase at 10 µM
This compound K562/A0235.4%
Control (Untreated)K562/A0212.5%

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp->Drug Effluxes Flavonoid This compound Flavonoid->Pgp Inhibits Cell Cancer Cell Drug->Cell Enters Cell->Pgp Expresses

Caption: Inhibition of P-gp mediated drug efflux by this compound.

G Flavonoid This compound Bcl2 Bcl-2 Flavonoid->Bcl2 Downregulates Bax Bax Flavonoid->Bax Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow Experimental Workflow A Cell Culture (K562 & K562/A02) B Compound Treatment (Flavonoid, Doxorubicin) A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Apoptosis & Cell Cycle) B->D E Western Blot (Protein Expression) B->E F Data Analysis & Comparison C->F D->F E->F

Safety Operating Guide

Navigating the Safe Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, ensuring compliance and minimizing risk.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) for this compound (CAS No. 78417-26-2), the compound is classified as not being a hazardous substance or mixture[1]. This classification is pivotal in determining the appropriate disposal pathway. Despite this classification, it is imperative to adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, when handling this compound.

Hazard Classification Recommendation
GHS ClassificationNot a hazardous substance or mixture[1]
Other HazardsNone identified[1]

Standard Disposal Procedure

Given its non-hazardous nature, the disposal of this compound does not typically require specialized hazardous waste management. However, disposal methods should always be in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Consult Local Regulations: Before proceeding, verify your institution's and region's specific guidelines for non-hazardous chemical waste disposal.

  • Small Quantities: For minor spills or residual amounts on lab equipment, clean the affected surfaces with soap and water.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove any remaining residue. Once cleaned, these containers can typically be disposed of as regular laboratory glass or plastic waste.

  • Bulk Quantities: For larger amounts of the solid compound, it is recommended to sweep up the material and place it in a suitable, sealed container for disposal. While not classified as hazardous, it is best practice to have it collected by a licensed chemical waste disposal service to ensure environmentally sound disposal.

  • Contaminated Materials: Any materials, such as paper towels or absorbent pads, used to clean up spills should be placed in a sealed bag and disposed of according to your facility's protocols for non-hazardous solid waste.

Emergency Procedures

In the event of accidental exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.[1]

Disposal Decision Pathway

G start Start: Have this compound for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the compound classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous_disposal No hazardous_disposal Follow hazardous chemical waste protocols is_hazardous->hazardous_disposal Yes local_regs Check local and institutional regulations non_hazardous_disposal->local_regs final_disposal Dispose of according to approved non-hazardous waste stream local_regs->final_disposal

A flowchart illustrating the decision-making process for the proper disposal of the specified flavone.

References

Personal protective equipment for handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal.

Compound Identification and Properties

PropertyValueSource
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[1]
Molecular Formula C₁₈H₁₆O₈[1][2]
Molecular Weight 360.31 g/mol [2]
CAS Number 78417-26-2[2]
Appearance Off-white to light yellow solid[3]

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, as a matter of good laboratory practice, and because structurally similar flavonoids can cause skin and eye irritation, it is prudent to handle this compound with care.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesStandard laboratory grade
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified
Body Protection Laboratory CoatStandard, long-sleeved
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust generation is likely.

Engineering Controls

ControlRecommendation
Ventilation Handle in a well-ventilated laboratory. For procedures that may generate dust, such as weighing, use a chemical fume hood or a powder containment hood.
Eye Wash Station An operational and easily accessible eye wash station should be available.[2]
Safety Shower A safety shower should be readily accessible.

Operational Plan: Step-by-Step Handling Procedures

The following workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.

Operational_Workflow Operational Workflow for Handling this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt_and_Storage Receipt and Storage - Verify compound identity. - Store at -20°C, sealed, away from moisture and light. Preparation Preparation - Review SDS. - Don appropriate PPE. - Prepare workspace in a ventilated area. Receipt_and_Storage->Preparation Proceed to Weighing Weighing - Use a powder containment hood or fume hood to minimize dust. - Use anti-static weighing paper or boat. Preparation->Weighing Begin Dissolving Dissolving - Soluble in DMSO (100 mg/mL with ultrasound). - Prepare stock solutions and aliquot to avoid freeze-thaw cycles. Weighing->Dissolving Transfer to Handling Handling in Solution - Use appropriate pipettes and containers. - Avoid splashing. Dissolving->Handling Use in Decontamination Decontamination - Clean work surfaces with an appropriate solvent (e.g., 70% ethanol). - Wash hands thoroughly. Handling->Decontamination After experiment Disposal Waste Disposal - Dispose of contaminated materials and unused compound according to institutional and local regulations. Decontamination->Disposal Final step

Caption: Operational Workflow for Handling the Compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical advice if skin irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

Disposal_Plan Disposal Plan for this compound Waste_Generation Waste Generation - Unused solid compound - Contaminated consumables (e.g., gloves, weighing paper, pipette tips) - Solutions of the compound Waste_Segregation Waste Segregation - Segregate waste streams to ensure proper disposal. Waste_Generation->Waste_Segregation Solid_Waste Solid Waste - Collect in a designated, labeled, and sealed container. Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste (in solvent) - Collect in a labeled, sealed, and appropriate solvent waste container. Waste_Segregation->Liquid_Waste Waste_Collection Waste Collection and Storage - Store waste containers in a designated satellite accumulation area. - Ensure containers are properly labeled with the chemical name and hazard information. Solid_Waste->Waste_Collection Liquid_Waste->Waste_Collection Final_Disposal Final Disposal - Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. - Follow all local, state, and federal regulations for chemical waste disposal. Waste_Collection->Final_Disposal

References

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Reactant of Route 1
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Reactant of Route 2
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

試験管内研究製品の免責事項と情報

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